trans-Diamminediiodoplatinum(II)
Description
The exact mass of the compound trans-Diamminediiodoplatinum(II) is 482.82684 g/mol and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality trans-Diamminediiodoplatinum(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-Diamminediiodoplatinum(II) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
azane;platinum(2+);diiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HI.2H3N.Pt/h2*1H;2*1H3;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCHTLQBARZRSO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.[I-].[I-].[Pt+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6I2N2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15978-94-6 | |
| Record name | Platinum, diamminediiodo-, (SP-4-1)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15978-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40936172 | |
| Record name | Platinum(2+) iodide--ammonia (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40936172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13841-96-8, 15978-93-5, 15978-94-6 | |
| Record name | Diamminediiodoplatinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13841-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-Diamminediiodoplatinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15978-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diammine-diiodoplatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013841968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum, diamminediiodo-, (SP-4-2)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015978935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum(II), diamminediiodo-, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015978946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinum(2+) iodide--ammonia (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40936172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of trans-Diamminediiodoplatinum(II)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of trans-diamminediiodoplatinum(II), a square planar platinum(II) complex. While its cis-isomer, cisplatin, is a widely used anticancer drug, the trans isomer and its derivatives are subjects of ongoing research interest. This document outlines a reliable synthetic route and details the key analytical techniques for the characterization of this compound.
Synthesis of trans-Diamminediiodoplatinum(II)
The synthesis of trans-diamminediiodoplatinum(II) is most effectively achieved through a two-step process. The first step involves the synthesis of the dichloro analogue, trans-diamminedichloroplatinum(II) (transplatin), from potassium tetrachloroplatinate(II). The second step is a halide exchange reaction to replace the chloro ligands with iodo ligands.
Experimental Protocols
Step 1: Synthesis of trans-Diamminedichloroplatinum(II) (Transplatin) [1][2]
This procedure is based on the principle of the trans effect, where the chloride ligand has a stronger trans-directing influence than ammonia.
-
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
Concentrated aqueous ammonia (NH₃)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
-
Ether
-
-
Procedure:
-
Dissolve a specific amount of K₂[PtCl₄] in deionized water.
-
Add an excess of concentrated aqueous ammonia to the solution. This will form the tetraammineplatinum(II) complex, [Pt(NH₃)₄]Cl₂.
-
Heat the solution gently to ensure the complete formation of the tetraammine complex.
-
Slowly add concentrated hydrochloric acid to the solution. This will cause the precipitation of the yellow trans-diamminedichloroplatinum(II).
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the yellow precipitate by filtration (e.g., using a Hirsch funnel).
-
Wash the product with cold deionized water, followed by ethanol, and finally ether to facilitate drying.
-
Dry the product in a desiccator.
-
Step 2: Synthesis of trans-Diamminediiodoplatinum(II) via Halide Exchange
This proposed synthesis is based on the established reactivity of trans-diamminedichloroplatinum(II) with iodide ions[2].
-
Materials:
-
trans-Diamminedichloroplatinum(II) (prepared in Step 1)
-
Potassium iodide (KI)
-
Deionized water
-
Ethanol
-
Ether
-
-
Procedure:
-
Suspend the synthesized trans-diamminedichloroplatinum(II) in deionized water.
-
Prepare a saturated aqueous solution of potassium iodide (a significant excess is recommended to drive the reaction to completion).
-
Add the potassium iodide solution to the suspension of trans-diamminedichloroplatinum(II).
-
Stir the mixture at room temperature. The reaction progress can be monitored by the color change of the precipitate.
-
After the reaction is complete (as indicated by a stable color of the precipitate), collect the solid product by filtration.
-
Wash the precipitate thoroughly with deionized water to remove any unreacted potassium iodide and potassium chloride.
-
Wash the product with ethanol and then ether.
-
Dry the final product, trans-diamminediiodoplatinum(II), in a desiccator.
-
Characterization of trans-Diamminediiodoplatinum(II)
A combination of spectroscopic and analytical techniques is employed to confirm the identity and purity of the synthesized trans-diamminediiodoplatinum(II).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for characterizing diamagnetic platinum complexes. ¹⁹⁵Pt NMR is particularly informative due to the wide chemical shift range of the platinum nucleus[3].
| Nucleus | Expected Chemical Shift (δ) / ppm | Expected Multiplicity | Notes |
| ¹⁹⁵Pt | -3500 to -3600 | Singlet | The chemical shift is highly sensitive to the coordination environment. For comparison, cis-diiodo-(trans-L-1,2-cyclohexanediamine)platinum(II) has a reported ¹⁹⁵Pt chemical shift of -3543 ppm[4]. |
| ¹H | 2.5 - 4.0 | Broad singlet | The protons of the ammine ligands are expected in this region. The peak may be broad due to coupling with the quadrupolar ¹⁴N nucleus and exchange with trace water. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The Pt-N and Pt-I stretching frequencies are characteristic of the complex.
| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Vibrational Mode | Notes |
| N-H | 3100 - 3300 | Stretching | Asymmetric and symmetric stretches of the ammine ligands. |
| N-H | 1550 - 1650 | Bending (Scissoring) | Deformation of the ammine ligands. |
| Pt-N | 450 - 500 | Stretching | For comparison, the Pt-N stretch in cis-diamminediiodoplatinum(II) is observed at 476 cm⁻¹[5]. |
| Pt-I | 150 - 200 | Stretching | This region may require a far-IR spectrometer for observation. |
Crystallographic Characterization
| Parameter | Value for trans-[Pt(NH₃)₂Cl₂] [7] | Expected for trans-[Pt(NH₃)₂I₂] |
| Crystal System | Monoclinic | - |
| Space Group | P2₁/a | - |
| Pt-N Bond Length | 2.05 Å | Expected to be similar. |
| Pt-Cl Bond Length | 2.32 Å | - |
| Pt-I Bond Length | - | Expected to be longer than the Pt-Cl bond, likely in the range of 2.55-2.65 Å. |
| N-Pt-N Angle | 180° | 180° (by symmetry) |
| I-Pt-I Angle | - | 180° (by symmetry) |
| N-Pt-I Angle | - | 90° |
Visualizing the Synthesis Workflow
The following diagrams illustrate the logical flow of the synthesis process.
Caption: Workflow for the two-step synthesis of trans-diamminediiodoplatinum(II).
Logical Relationship of Characterization
The following diagram illustrates the relationship between the synthesized compound and the methods used for its characterization.
Caption: Relationship between the synthesized compound and characterization techniques.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platinum-195 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 4. US7208616B2 - Cis-diiodo-(trans-L-1,2-cyclohexanediamine) platinum (II) complex and processes for preparing high purity oxaliplatin - Google Patents [patents.google.com]
- 5. Stepwise encapsulation and controlled two-stage release system for cis-Diamminediiodoplatinum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The crystal structures of cis- and trans-dichlorodiammineplatinum(II) (1966) | G. H. W. Milburn | 182 Citations [scispace.com]
- 7. The crystal structures of cis- and trans-dichlorodiammineplatinum(II) - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on the Crystal Structure of Diamminediiodoplatinum(II) Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of diamminediiodoplatinum(II) complexes, with a focus on the cis and trans isomers. While the crystal structure of cis-diamminediiodoplatinum(II) is well-documented, a definitive crystal structure for the trans isomer has not been reported in publicly accessible crystallographic databases. Therefore, this guide presents the detailed crystal structure of the cis isomer and, for comparative purposes, the crystallographic data of the closely related and structurally characterized trans-diamminedichloroplatinum(II).
This guide is intended to be a valuable resource for researchers in inorganic chemistry, crystallography, and medicinal chemistry, particularly those involved in the development of platinum-based therapeutic agents.
Introduction: The Significance of Platinum(II) Isomers in Drug Development
The spatial arrangement of ligands around a central platinum(II) atom has profound implications for the biological activity of the complex. The landmark discovery of the anticancer properties of cis-diamminedichloroplatinum(II) (cisplatin) and the contrasting inactivity of its trans isomer underscored the critical role of stereochemistry in the design of platinum-based drugs. The cis configuration is believed to be crucial for the formation of intrastrand DNA adducts, a key mechanism in its cytotoxic effect. While trans-diamminedichloroplatinum(II) (transplatin) is clinically inactive, research into other trans-platinum complexes continues, with some newer compounds demonstrating unique biological activities.
The diiodo analogues, cis- and trans-diamminediiodoplatinum(II), are important compounds in this class, both as synthetic intermediates and as subjects of study for understanding the structure-activity relationships of platinum drugs.
Synthesis of Diamminediiodoplatinum(II) Isomers
The synthesis of the cis and trans isomers of diamminediiodoplatinum(II) requires distinct strategic approaches based on the trans effect, which dictates the substitution of ligands in a square planar complex.
Synthesis of cis-Diamminediiodoplatinum(II)
The synthesis of the cis isomer typically starts from potassium tetrachloroplatinate(II) (K₂[PtCl₄]). The general procedure involves the initial formation of the tetraiodo intermediate, followed by the controlled addition of ammonia.
Experimental Protocol:
-
Preparation of Potassium Tetraiodoplatinate(II) (K₂[PtI₄]): Potassium tetrachloroplatinate(II) is dissolved in water. A solution of potassium iodide (KI) is added, leading to the substitution of chloride ions by iodide ions, forming a dark brown solution of K₂[PtI₄].
-
Ammonolysis: To the solution of K₂[PtI₄], a 2.0 M solution of ammonia (NH₃) is added dropwise with stirring. This results in the precipitation of fine yellow crystals of cis-diamminediiodoplatinum(II).[1]
-
Isolation and Purification: The precipitate is filtered, washed with cold ethanol and then ether, and air-dried.[1]
Synthesis of cis-diamminediiodoplatinum(II).
Synthesis of trans-Diamminediiodoplatinum(II)
Conceptual Experimental Protocol (adapted from dichloro analogue):
-
Preparation of Tetraammineplatinum(II) chloride ([Pt(NH₃)₄]Cl₂): Potassium tetrachloroplatinate(II) is treated with an excess of ammonia to form the stable tetraammine complex.
-
Halogenation: The resulting [Pt(NH₃)₄]Cl₂ is then reacted with hydrochloric acid (for the dichloro analogue) to substitute two of the ammine ligands with chloride ions, yielding trans-diamminedichloroplatinum(II). A similar approach with hydroiodic acid would be the logical route to the diiodo analogue.
-
Isolation: The product precipitates from the solution upon cooling and is isolated by filtration.
Conceptual synthesis of trans-diamminediiodoplatinum(II).
Crystal Structure Analysis
The determination of the crystal structure of these complexes is performed using single-crystal X-ray diffraction.
Experimental Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the complex in an appropriate solvent, or by slow cooling of a heated saturated solution.
-
Data Collection: A suitable crystal is mounted on a goniometer. The diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector. Data are typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions.
Workflow for single-crystal X-ray diffraction.
Crystallographic Data
cis-Diamminediiodoplatinum(II)
The crystal structure of cis-[Pt(NH₃)₂I₂] has been determined and the data is presented below.
| Parameter | Value | Reference |
| Chemical Formula | H₆I₂N₂Pt | [2] |
| Crystal System | Monoclinic | [2] |
| Space Group | P2₁/m | [2] |
| a (Å) | 7.0065(6) | [2] |
| b (Å) | 6.8714(6) | [2] |
| c (Å) | 7.4106(8) | [2] |
| α (°) | 90 | [2] |
| β (°) | 108.432(7) | [2] |
| γ (°) | 90 | [2] |
| Volume (ų) | 338.44(6) | [2] |
| Z | 2 | [2] |
| Calculated Density (g/cm³) | 4.739 | [2] |
Selected Bond Lengths and Angles for cis-[Pt(NH₃)₂I₂]:
Due to the unavailability of a specific publication with bond lengths and angles for cis-[Pt(NH₃)₂I₂], representative values for a similar cis-dihalo-diammineplatinum(II) complex, cis-[Pt(NH₃)₂Cl₂], are provided for context. In cis-[Pt(NH₃)₂Cl₂], the Pt-N bond lengths are approximately 2.01 Å and the Pt-Cl bond lengths are around 2.33 Å. The Cl-Pt-Cl bond angle is approximately 91.9°.[3]
trans-Diamminedichloroplatinum(II) (for comparison)
As the crystal structure of trans-diamminediiodoplatinum(II) is not available, the data for trans-diamminedichloroplatinum(II) is presented as a structural analogue.
| Parameter | Value | Reference |
| Chemical Formula | H₆Cl₂N₂Pt | [3] |
| Crystal System | (Reported as essentially the same at low temp as room temp structure by Porai-Koshits) | [3] |
| Space Group | P2₁/c (from related structures) | |
| a (Å) | 6.75 (for cis-isomer) | [3] |
| b (Å) | 6.55 (for cis-isomer) | [3] |
| c (Å) | 6.23 (for cis-isomer) | [3] |
| α (°) | 92.2 (for cis-isomer) | [3] |
| β (°) | 84.6 (for cis-isomer) | [3] |
| γ (°) | 110.7 (for cis-isomer) | [3] |
| Z | 2 (for cis-isomer) | [3] |
Selected Bond Lengths and Angles for trans-[Pt(NH₃)₂Cl₂]:
| Bond/Angle | Value | Reference |
| Pt–Cl (Å) | 2.32 ± 0.01 | [3] |
| Pt–N (Å) | 2.05 ± 0.04 | [3] |
| Cl–Pt–Cl (°) | 180 (ideal) | |
| N–Pt–N (°) | 180 (ideal) | |
| Cl–Pt–N (°) | 90 (ideal) |
Molecular Structure and Logical Relationships
The square planar geometry of these Pt(II) complexes is central to their properties. The arrangement of the ammine and iodo ligands defines the cis and trans isomers.
Molecular geometry of cis and trans isomers.
The relationship between the starting materials and the final products is dictated by the principles of coordination chemistry, particularly the trans effect.
Synthetic relationship between reactants and products.
Conclusion
This technical guide has provided a detailed overview of the synthesis and crystal structure of cis-diamminediiodoplatinum(II). While the crystal structure of its trans isomer remains unreported, a comparative analysis with trans-diamminedichloroplatinum(II) offers valuable structural insights. The methodologies and data presented herein are intended to support further research and development in the field of platinum-based anticancer agents. The elucidation of the crystal structure of trans-diamminediiodoplatinum(II) would be a valuable contribution to the field, enabling a more direct comparison with its clinically significant cis counterpart and potentially unveiling new structure-activity relationships.
References
Spectroscopic and Physicochemical Profile of trans-Diamminediiodoplatinum(II): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of trans-diamminediiodoplatinum(II), a square planar platinum(II) complex. While its cis-isomer, a precursor to the renowned anticancer drug cisplatin, has been extensively studied, the trans-diiodo analogue remains less characterized. This document collates available data on its synthesis, electronic and vibrational spectroscopy (UV-Vis, IR, Raman), and nuclear magnetic resonance (NMR) spectroscopy. Experimental protocols for its synthesis and spectroscopic characterization are detailed. Due to a paucity of direct research, this guide also draws comparisons with related platinum(II) complexes to provide a more complete predictive profile. The biological activity of trans-diamminediiodoplatinum(II) is largely uninvestigated, a notable knowledge gap in the exploration of platinum-based therapeutic agents.
Introduction
Platinum(II) complexes are a cornerstone of modern medicinal inorganic chemistry, primarily due to the profound impact of cisplatin on cancer therapy. The biological activity of these square planar complexes is exquisitely dependent on their geometry. While cis-diamminedichloroplatinum(II) (cisplatin) exhibits potent anticancer properties, its trans-isomer is largely inactive. This dichotomy has spurred extensive research into the structure-activity relationships of platinum drugs. trans-Diamminediiodoplatinum(II) is a structural analogue of the inactive transplatin, with iodide ligands replacing the chlorides. Understanding its spectroscopic and physicochemical properties is crucial for completing the chemical landscape of this class of compounds and for potentially identifying novel applications.
Synthesis
The synthesis of trans-diamminediiodoplatinum(II) can be adapted from the established methods for its dichloro counterpart, transplatin.[1] A common strategy involves the initial formation of the tetraammineplatinum(II) cation, followed by the displacement of two ammine ligands by iodide.
Experimental Protocol: Synthesis of trans-Diamminediiodoplatinum(II)
This protocol is an adaptation from the synthesis of trans-diamminedichloroplatinum(II).[1][2]
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
Concentrated aqueous ammonia (NH₃)
-
Potassium iodide (KI)
-
Hydrochloric acid (HCl, 6 M)
-
Deionized water
-
Ethanol
-
Ether
Procedure:
-
Preparation of Tetrammineplatinum(II) chloride ([Pt(NH₃)₄]Cl₂):
-
Dissolve K₂[PtCl₄] in deionized water.
-
Slowly add an excess of concentrated aqueous ammonia to the solution while stirring. The solution will turn pale yellow.[1]
-
Heat the solution gently to facilitate the reaction.
-
Cool the solution to room temperature. The [Pt(NH₃)₄]Cl₂ salt can be used in the next step without isolation.
-
-
Formation of trans-Diamminediiodoplatinum(II):
-
To the aqueous solution of [Pt(NH₃)₄]Cl₂, add a stoichiometric amount of potassium iodide (KI) dissolved in a minimal amount of water.
-
Acidify the solution by adding 6 M HCl dropwise.
-
Gently heat the solution. The volume should be reduced by evaporation, and upon cooling, light yellow crystals of trans-diamminediiodoplatinum(II) will precipitate.[2]
-
Filter the crystals using a Hirsch funnel, wash with cold ethanol, and then with ether.
-
Air-dry the product.
-
Figure 1: Synthetic workflow for trans-diamminediiodoplatinum(II).
Spectroscopic Properties
The spectroscopic characterization of trans-diamminediiodoplatinum(II) is essential for its identification and for understanding its electronic structure and bonding.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the complex. For platinum(II) complexes, these are typically d-d transitions and ligand-to-metal charge transfer (LMCT) bands.[3]
| Compound | λmax (nm) | Solvent | Reference |
| cis-Diamminediiodoplatinum(II) | 359 | Not specified | [4] |
| trans-Diamminediiodoplatinum(II) | N/A | N/A | N/A |
| cis-Diamminedichloroplatinum(II) | ~285 | Phosphate Buffer | [5] |
| trans-Diamminedichloroplatinum(II) | N/A | N/A | N/A |
Table 1: UV-Visible Absorption Maxima of Diamminedihalo-platinum(II) Complexes. N/A: Not available in the reviewed literature.
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule, providing a fingerprint for its structure and bonding. For trans-diamminediiodoplatinum(II), which has D₂h point group symmetry, the selection rules for IR and Raman activity are different, making these complementary techniques.
| Vibrational Mode | cis Isomer (C₂v) | trans Isomer (D₂h) |
| ν(Pt-N) (stretching) | 2 IR, 2 Raman | 1 IR, 1 Raman |
| ν(Pt-I) (stretching) | 2 IR, 2 Raman | 1 IR, 1 Raman |
| δ(N-Pt-N) (bending) | 1 IR, 1 Raman | 1 IR, 0 Raman |
| δ(I-Pt-I) (bending) | 1 IR, 1 Raman | 1 IR, 0 Raman |
Table 2: Predicted Number of IR and Raman Active Pt-Ligand Vibrations for cis- and trans-[Pt(NH₃)₂I₂].
The key distinction between the cis and trans isomers lies in the number of active Pt-N and Pt-I stretching modes. The higher symmetry of the trans isomer results in fewer IR and Raman active bands.[6]
Expected Vibrational Frequencies: Specific experimental IR and Raman data for trans-diamminediiodoplatinum(II) are not widely reported. However, based on data for related compounds, the following regions are of interest:
-
ν(N-H): 3100-3300 cm⁻¹
-
δ(NH₃): 1560-1620 cm⁻¹ (asymmetric deformation), 1280-1350 cm⁻¹ (symmetric deformation)
-
ρ(NH₃): ~800 cm⁻¹ (rocking)
-
ν(Pt-N): 450-550 cm⁻¹
-
ν(Pt-I): 150-200 cm⁻¹
Experimental Protocols: Spectroscopic Analysis
UV-Visible Spectroscopy:
-
Prepare a dilute solution of trans-diamminediiodoplatinum(II) in a suitable non-coordinating solvent (e.g., dimethylformamide or a buffered aqueous solution).
-
Record the absorption spectrum over a range of approximately 200-600 nm using a dual-beam UV-Vis spectrophotometer.[7][8]
-
The solvent used should be run as a baseline.
FT-IR Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, for the far-IR region, prepare a polyethylene pellet.
-
Record the spectrum using an FT-IR spectrometer.[9]
Raman Spectroscopy:
-
Place a small amount of the solid sample in a capillary tube or on a microscope slide.
-
Acquire the Raman spectrum using a Raman spectrometer with an appropriate laser excitation wavelength (e.g., 1064 nm to minimize fluorescence).[10][11]
Figure 2: Experimental workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of platinum complexes in solution. ¹⁹⁵Pt NMR is particularly informative due to its wide chemical shift range and sensitivity to the coordination environment of the platinum center.[12]
| Nucleus | Compound | Chemical Shift (δ, ppm) | Reference |
| ¹⁹⁵Pt | trans-Diamminedichloroplatinum(II) | -2101 | [13] |
| ¹⁹⁵Pt | cis-Diamminedichloroplatinum(II) | -2104 | [13] |
| ¹⁹⁵Pt | Pt(II) complexes with N, Cl ligands | ~ -2350 | [14] |
| ¹⁹⁵Pt | trans-Diamminediiodoplatinum(II) | N/A | N/A |
| ¹H | Ammine protons in Pt(II) complexes | ~ 5.2-6.2 | [14] |
Table 3: NMR Spectroscopic Data for Diamminedihalo-platinum(II) Complexes. N/A: Not available in the reviewed literature.
The ¹⁹⁵Pt chemical shifts for cis- and trans-diamminedichloroplatinum(II) are very similar, making them difficult to distinguish by this method alone.[13] The chemical shift is expected to be significantly influenced by the replacement of chloride with iodide. The greater nephelauxetic effect of iodide should lead to a downfield shift (less negative δ value) for trans-diamminediiodoplatinum(II) compared to transplatin.
¹H NMR spectroscopy can be used to observe the ammine protons. Coordination to platinum typically results in a downfield shift of the NH₃ signals compared to free ammonia.[14]
Biological Activity and Signaling Pathways
There is a significant lack of published research on the biological activity of trans-diamminediiodoplatinum(II). The general consensus for the dichloro analogues is that the trans geometry is biologically inactive, primarily due to the different types of DNA adducts it forms compared to the cis isomer. Transplatin is known to be more readily repaired by cellular mechanisms.[15]
However, some trans-platinum complexes with different amine ligands have shown cytotoxic activity.[16][17] These active trans complexes often exhibit different cellular uptake and DNA binding profiles compared to transplatin.[18]
Given the absence of direct studies on trans-diamminediiodoplatinum(II), any discussion of its biological effects or signaling pathways would be speculative. It is plausible that, like transplatin, it would be largely inactive due to its geometry. However, the different lability and steric bulk of the iodide ligands could potentially lead to unexpected biological properties.
Figure 3: Putative biological interaction pathway.
Conclusion and Future Directions
trans-Diamminediiodoplatinum(II) is a fundamental platinum(II) complex for which a complete spectroscopic and biological profile is currently lacking in the scientific literature. This guide has compiled the available information and provided context based on related compounds. While its synthesis is straightforward, detailed characterization by modern spectroscopic techniques is needed. The most significant knowledge gap lies in its biological activity. Future research should focus on:
-
Definitive Spectroscopic Characterization: A comprehensive study employing UV-Vis, FT-IR, Raman, and multinuclear NMR spectroscopy to establish a complete and unambiguous spectroscopic profile.
-
Cytotoxicity Screening: Evaluation of the cytotoxic potential of trans-diamminediiodoplatinum(II) against a panel of cancer cell lines to determine if the general inactivity of the trans geometry holds for the diiodo analogue.
-
Mechanism of Action Studies: If any biological activity is observed, further investigation into its cellular uptake, DNA binding modes, and effects on cellular signaling pathways will be warranted.
Filling these knowledge gaps will provide a more complete understanding of the structure-activity relationships of platinum(II) complexes and could potentially unveil novel therapeutic avenues.
References
- 1. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 4. Stepwise encapsulation and controlled two-stage release system for cis-Diamminediiodoplatinum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.uzh.ch [chem.uzh.ch]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. FT-Raman and FTIR spectroscopy as a tools showing marker of platinum-resistant phenomena in women suffering from ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Platinum-195 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. trans-Diamminedichloroplatinum | Cl2H6N2Pt+2 | CID 441203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Synthesis, cytotoxicity, DNA interaction and cell cycle studies of trans-diiodophosphine Pt(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. Chemical and cellular investigations of trans-ammine-pyridine-dichlorido-platinum(II), the likely metabolite of the antitumor active cis-diammine-pyridine-chorido-platinum(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of cytotoxic cis- and trans-diammine monochlorido platinum(II) complexes on selenium-dependent redox enzymes and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Trans-diamminediiodoplatinum(II)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of trans-diamminediiodoplatinum(II), a coordination complex of platinum. This document details its chemical formula, structure, physicochemical properties, and relevant experimental protocols.
Chemical Formula and Structure
Trans-diamminediiodoplatinum(II) is a platinum(II) complex with the chemical formula Pt(NH₃)₂I₂ .[1] It is the trans isomer of diamminediiodoplatinum(II), meaning the two ammine (NH₃) ligands and the two iodo (I) ligands are positioned on opposite sides of the central platinum atom.[2]
The complex exhibits a square planar geometry, a common coordination geometry for platinum(II) complexes. In this arrangement, the platinum atom is at the center of a square, with the four ligands at the corners. The existence of two distinct isomers, cis and trans, for complexes like PtCl₂(NH₃)₂ was pivotal in Alfred Werner's development of coordination theory.[2]
The structure of trans-diamminediiodoplatinum(II) is characterized by the platinum atom being bonded to two nitrogen atoms from the ammine ligands and two iodine atoms from the iodo ligands.
Caption: Chemical structure of trans-diamminediiodoplatinum(II).
Physicochemical Properties
A summary of the key physicochemical properties of trans-diamminediiodoplatinum(II) is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | H₆I₂N₂Pt | [1] |
| Molecular Weight | 482.95 g/mol | [3] |
| Appearance | Yellow solid | [1] |
| CAS Number | 13841-96-8 | [1] |
| Isomeric Form | trans | [1] |
Experimental Protocols
Synthesis of Trans-diamminediiodoplatinum(II)
The synthesis of trans-diamminediiodoplatinum(II) can be achieved through a multi-step process that leverages the trans effect. A general and widely adopted strategy for synthesizing trans-diamminedihaloplatinum(II) complexes is outlined below. This protocol is adapted from established methods for similar trans-platinum(II) complexes.[2][4]
Materials:
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
Concentrated aqueous ammonia (NH₃)
-
Potassium iodide (KI)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Ethanol
-
Ether
Procedure:
-
Preparation of Tetrammineplatinum(II) chloride ([Pt(NH₃)₄]Cl₂):
-
Dissolve K₂PtCl₄ in distilled water.
-
To this solution, add an excess of concentrated aqueous ammonia.
-
Heat the mixture gently. The initial red-brown solution will turn colorless as the [Pt(NH₃)₄]²⁺ complex forms.
-
Concentrate the solution by heating to induce crystallization of [Pt(NH₃)₄]Cl₂ upon cooling.
-
Filter the white crystals, wash with cold ethanol, and air dry.
-
-
Conversion to Trans-diamminedichloroplatinum(II) ([trans-Pt(NH₃)₂Cl₂]):
-
Suspend the synthesized [Pt(NH₃)₄]Cl₂ in a minimal amount of distilled water.
-
Add concentrated hydrochloric acid to the suspension.
-
Heat the mixture. The white solid will gradually be replaced by a yellow precipitate of trans-diamminedichloroplatinum(II).[2][4]
-
Cool the mixture, filter the yellow solid, wash with distilled water, then ethanol, and finally ether. Air dry the product.
-
-
Halide Exchange to form Trans-diamminediiodoplatinum(II):
-
Suspend the trans-diamminedichloroplatinum(II) in distilled water.
-
Add a stoichiometric excess of potassium iodide (KI) dissolved in a minimal amount of water.
-
Heat the mixture with stirring. A color change from yellow to a deeper yellow or orange-yellow indicates the formation of the diiodo complex.
-
Continue heating for a sufficient time to ensure complete halide exchange.
-
Cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Filter the resulting solid, wash with cold distilled water to remove unreacted KI and KCl, followed by a wash with ethanol and ether.
-
Dry the final product, trans-diamminediiodoplatinum(II), in a desiccator.
-
Caption: Synthetic pathway for trans-diamminediiodoplatinum(II).
Characterization
Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of the ammine ligands and to distinguish between the cis and trans isomers. The Pt-N stretching and NH₃ rocking frequencies are sensitive to the geometry of the complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹⁵Pt NMR spectroscopy is a powerful tool for characterizing platinum complexes. The chemical shift is highly sensitive to the coordination environment of the platinum nucleus.
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths and angles. For the analogous trans-diamminedichloroplatinum(II), the Pt-N bond lengths are approximately 2.05 Å and the Pt-Cl bond lengths are around 2.32 Å.[5][6] Similar values would be expected for the Pt-N bonds in the diiodo complex, with longer Pt-I bonds.
Biological Activity and Significance
While the cis-isomer of diamminedichloroplatinum(II), cisplatin, is a widely used anticancer drug, the trans-isomer, transplatin, is biologically inactive.[7][8] The inactivity of transplatin is attributed to its different mode of binding to DNA. Cisplatin primarily forms intrastrand crosslinks between adjacent purine bases on DNA, which creates a significant kink in the DNA structure that is poorly repaired by cellular mechanisms and ultimately triggers apoptosis.[7]
In contrast, transplatin binds to DNA to a lesser extent and forms different types of adducts, primarily interstrand crosslinks or monofunctional adducts, which are more readily repaired by the cell.[8][9] Consequently, it does not induce the same level of cytotoxic response. The diiodo analogue, trans-diamminediiodoplatinum(II), is expected to have similar biological inactivity due to its trans geometry.
The study of trans-platinum complexes remains crucial for understanding the structure-activity relationships of platinum-based anticancer drugs and for designing new therapeutic agents that may overcome the limitations of existing drugs, such as drug resistance and side effects.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Transplatin - Wikipedia [en.wikipedia.org]
- 3. cis-Diammine-diiodo platinum II | 13841-96-8 | FD21504 [biosynth.com]
- 4. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. The crystal structures of cis- and trans-dichlorodiammineplatinum(II) - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 7. The chemical and biological effects of cis-dichlorodiammineplatinum (II), an antitumor agent, on DNA [pubmed.ncbi.nlm.nih.gov]
- 8. Sequence-dependent termination of in vitro DNA synthesis by cis- and trans-diamminedichloroplatinum (II) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Solubility Profile of trans-diamminediiodoplatinum(II): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the solubility of trans-diamminediiodoplatinum(II), a square planar platinum complex. While its cis-isomer, cisplatin, is a cornerstone of cancer chemotherapy, the trans-isomer and its derivatives are subjects of ongoing research. A critical aspect of this research is understanding the compound's physicochemical properties, particularly its solubility in various solvents, which is paramount for formulation, delivery, and ultimately, therapeutic efficacy.
This document summarizes the available qualitative solubility information for analogous compounds, outlines a general experimental protocol for the quantitative determination of solubility, and provides a logical workflow for this process.
Quantitative Solubility Data
| Solvent | Quantitative Solubility of trans-diamminediiodoplatinum(II) | Qualitative Solubility of Analogous trans-diamminedichloroplatinum(II) |
| Water | Data not available | Low |
| Dimethyl Sulfoxide (DMSO) | Data not available | Good |
| Dimethylformamide (DMF) | Data not available | Good |
The limited aqueous solubility of trans-platinum complexes is a known characteristic, contrasting with the slightly better, albeit still poor, solubility of their cis-counterparts. The improved solubility in polar aprotic solvents like DMSO and DMF is a common feature for many platinum complexes.
Experimental Protocol for Solubility Determination
For researchers seeking to quantify the solubility of trans-diamminediiodoplatinum(II), a standard and reliable method is the shake-flask technique followed by spectroscopic or spectrometric analysis. This method is widely applicable to various solid compounds and solvents.
Objective: To determine the saturation solubility of trans-diamminediiodoplatinum(II) in a given solvent at a specified temperature.
Materials:
-
trans-diamminediiodoplatinum(II) (high purity)
-
Selected solvents (e.g., deionized water, DMSO, DMF)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Calibrated volumetric flasks and pipettes
-
UV-Vis spectrophotometer or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) instrument
-
Analytical balance
-
Syringe filters (chemically compatible with the solvent)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of trans-diamminediiodoplatinum(II) to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap vial). The excess solid should be clearly visible.
-
Place the container in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required to reach equilibrium should be determined empirically.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe fitted with a compatible filter to remove all undissolved solids. This step is critical to prevent inflation of the measured solubility.
-
Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method to be used.
-
-
Concentration Determination:
-
UV-Vis Spectrophotometry:
-
Prepare a series of standard solutions of trans-diamminediiodoplatinum(II) of known concentrations in the solvent of interest.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for the compound.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the diluted sample and determine its concentration using the calibration curve.
-
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS):
-
ICP-MS is a highly sensitive method for determining the platinum concentration.
-
Prepare platinum standards of known concentrations.
-
Digest the diluted sample and the standards in an appropriate acid matrix if necessary.
-
Analyze the samples and standards by ICP-MS to determine the platinum concentration.
-
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted supernatant by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.
-
Workflow for Solubility Determination
Caption: Workflow for the experimental determination of solubility.
Synthesis and Characterization Workflow
For context, the general process of working with such a compound from synthesis to property analysis is outlined below.
Caption: General workflow from synthesis to property analysis.
Theoretical Insights into the Electronic Structure of trans-diamminediiodoplatinum(II)
A Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides an in-depth analysis of the electronic structure of trans-diamminediiodoplatinum(II), a square planar platinum(II) complex. While its cis-isomer, cisplatin, is a cornerstone of cancer chemotherapy, the therapeutic potential of trans-platinum complexes is a subject of ongoing research, driven by their different chemical reactivity and biological interactions. Understanding the fundamental electronic properties of these molecules is crucial for designing new platinum-based drugs with improved efficacy and reduced side effects.
This document summarizes key findings from theoretical and computational studies, presenting quantitative data, outlining prevalent computational methodologies, and visualizing core concepts to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Core Electronic Structure and Bonding
The electronic structure of trans-diamminediiodoplatinum(II) is defined by the d⁸ electron configuration of the central platinum(II) ion in a square planar ligand field. The bonding involves sigma (σ) donation from the lone pairs of the nitrogen atoms in the ammine (NH₃) ligands and the iodide (I⁻) ligands to the vacant dsp² hybrid orbitals of the platinum. Additionally, there is a degree of pi (π) back-donation from the filled d-orbitals of the platinum to the vacant orbitals of the ligands.
Theoretical studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the nature of these bonds and their influence on the molecule's reactivity. While direct computational studies on trans-diamminediiodoplatinum(II) are not extensively published, significant insights can be drawn from closely related analogues like trans-diamminedichloroplatinum(II) (transplatin) and anionic iodo-platinum complexes.
Molecular Geometry
The square planar geometry of the complex is a key feature. Experimental X-ray crystallography data provides the foundational bond lengths and angles, which serve as a benchmark for computational models. DFT calculations are used to optimize the molecular geometry in the gas phase or in solution, providing a theoretical ground-state structure for further electronic analysis.
Table 1: Comparison of Experimental and Theoretical Geometric Parameters
| Parameter | trans-[Pt(NH₃)₂I₂] (Experimental) | trans-[Pt(NH₃)₂Cl₂] (Theoretical, DFT) |
| Pt-N Bond Length (Å) | ~2.05 | 2.07 - 2.08 |
| Pt-I / Pt-Cl Bond Length (Å) | ~2.59 | 2.37 - 2.38 |
| N-Pt-N Angle (°) | 180 (ideal) | 180 (ideal) |
| I-Pt-I / Cl-Pt-Cl Angle (°) | 180 (ideal) | 180 (ideal) |
| N-Pt-I / N-Pt-Cl Angle (°) | 90 (ideal) | 90 (ideal) |
Note: Experimental data for the diiodo complex is derived from crystallographic studies. Theoretical data for the dichloro analogue is based on DFT calculations, which show good agreement with its experimental structure.[1]
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the chemical reactivity of a molecule. The energy, composition, and localization of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack.
For trans-diamminediiodoplatinum(II), the HOMO is expected to have significant contributions from the p-orbitals of the iodide ligands and the d-orbitals of the platinum atom. The LUMO is typically centered on the platinum atom, primarily composed of the d(x²-y²) orbital. The energy gap between the HOMO and LUMO (Egap) is a key indicator of the molecule's kinetic stability.
Computational studies on related complexes show that coordination of ammine ligands elevates the energies of the frontier molecular orbitals.[2] The nature of the halide ligand also significantly influences these energies.
Table 2: Calculated Frontier Molecular Orbital Properties for trans-Platinum(II) Complexes
| Property | trans-[Pt(NH₃)₂Cl₂] | Pt(NH₃)ClI₂⁻ (Anionic Analogue) |
| HOMO Energy (eV) | -6.5 to -7.0 | Elevated relative to halide-only complex |
| LUMO Energy (eV) | -1.0 to -1.5 | Elevated relative to halide-only complex |
| HOMO-LUMO Gap (eV) | ~5.5 | Modulated by ligand field |
| HOMO Composition | Primarily Pt(d) and Cl(p) orbitals | Pt(d) and I(p) character |
| LUMO Composition | Primarily Pt(dx²-y²) orbital | Pt(dx²-y²) character |
Note: Data is collated from DFT studies on transplatin[1] and related anionic iodo-complexes.[2] Absolute energy values are method-dependent, but trends are consistent.
The diagram below illustrates the conceptual relationship and composition of the frontier molecular orbitals.
Caption: Frontier Molecular Orbitals of trans-diamminediiodoplatinum(II).
Chemical Reactivity Descriptors
From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to predict the reactivity of trans-diamminediiodoplatinum(II). These descriptors are valuable in understanding its interaction with biological targets like DNA and proteins.
Table 3: Key Chemical Reactivity Descriptors (Calculated for Transplatin)
| Descriptor | Formula | Typical Value (eV) | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | 6.5 - 7.0 | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | 1.0 - 1.5 | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | ~2.75 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | ~0.18 | Reciprocal of hardness; indicates reactivity. |
| Electronegativity (χ) | χ = (I + A) / 2 | ~4.0 | Power to attract electrons. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | ~2.9 | A measure of electrophilic character. |
Note: Values are derived from DFT calculations on the analogous trans-diamminedichloroplatinum(II) complex.[1]
Experimental and Computational Protocols
The theoretical study of platinum complexes involves a multi-step computational workflow. The choice of methodology is critical for obtaining results that are consistent with experimental observations.
Computational Methodology
A typical computational protocol for analyzing the electronic structure of trans-diamminediiodoplatinum(II) involves the following steps:
-
Geometry Optimization: The molecular structure is optimized to find its lowest energy conformation.
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true energy minimum (no imaginary frequencies).
-
Electronic Structure Analysis: Single-point energy calculations are performed on the optimized geometry to determine properties like molecular orbital energies, charge distribution, and reactivity descriptors.
Commonly employed theoretical methods include:
-
Density Functional Theory (DFT): This is the most widely used method for its balance of accuracy and computational cost.
-
Functionals: Hybrid functionals like B3LYP or PBE0 are frequently used.
-
Basis Sets: For the heavy platinum atom, a basis set that includes a relativistic effective core potential (ECP), such as LanL2DZ or SDD, is essential. For lighter atoms (N, H, I), Pople-style basis sets like 6-31G(d,p) or correlation-consistent basis sets like aug-cc-pVTZ are common.[2][3]
-
-
Time-Dependent DFT (TD-DFT): This method is used to calculate excited-state properties and predict UV-Vis absorption spectra.
The logical workflow for such a theoretical study is depicted below.
Caption: Standard computational workflow for electronic structure analysis.
Conclusion
The electronic structure of trans-diamminediiodoplatinum(II) is fundamental to its chemical behavior and potential as a therapeutic agent. Theoretical studies, guided by DFT, provide invaluable, atom-level insights into its bonding, orbital characteristics, and reactivity. The frontier molecular orbitals are dominated by contributions from the platinum d-orbitals and the iodide p-orbitals, making these sites crucial for interactions with biological molecules. While further direct computational studies on this specific iodo-complex are warranted, analysis of its chloro-analogue and related anionic complexes provides a robust framework for understanding its electronic properties. This knowledge is essential for the rational design of next-generation platinum-based anticancer drugs.
References
- 1. ijaers.com [ijaers.com]
- 2. Exploring the trans effect of the NH3 ligand in platinum halide complexes Pt(NH3)ClX2− (X = Cl, Br, I) using cryogenic photoelectron spectroscopy and quantum chemical calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Trans,trans,trans-[PtIV(N3)2(OH)2(py)(NH3)]: a light activated antitumor platinum complex that kills human cancer cells by an apoptosis independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Calculations for Trans-diamminediiodoplatinum(II): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the theoretical and experimental considerations for the study of trans-diamminediiodoplatinum(II), a square planar platinum complex of interest in the field of medicinal chemistry. This document outlines the established computational methodologies for quantum chemical calculations of such platinum complexes, details experimental protocols for its synthesis, and explores its potential biological mechanism of action. All quantitative data is presented in structured tables, and key workflows and pathways are visualized using diagrams.
Introduction
Platinum-based compounds are a cornerstone of cancer chemotherapy, with cisplatin being the most well-known example. The therapeutic efficacy of these compounds is intrinsically linked to their chemical structure, which dictates their reactivity and interaction with biological targets. While cisplatin adopts a cis configuration, there is growing interest in the biological activity of trans-platinum complexes. Trans-diamminediiodoplatinum(II) presents a unique electronic and steric profile compared to its chloride analogue, transplatin. The heavier iodide ligands influence the complex's reactivity, lipophilicity, and interactions with biomolecules.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, molecular geometry, and spectroscopic properties of these complexes. Such calculations provide valuable insights that can guide the rational design of new platinum-based drugs with improved efficacy and reduced side effects.
Computational Methodology
Accurate quantum chemical calculations on platinum complexes require careful selection of computational methods and basis sets to account for the relativistic effects of the heavy platinum atom.
Recommended Computational Protocol
A robust and widely accepted protocol for DFT calculations on platinum(II) complexes involves the following:
-
Functional: The PBE0 hybrid functional is recommended for achieving a good balance between accuracy and computational cost in predicting the geometries of platinum complexes. The B3LYP functional is also a commonly used and reliable alternative.
-
Basis Set: For the platinum atom, an effective core potential (ECP) such as LANL2DZ is employed to describe the core electrons, while the valence electrons are treated with a double-zeta quality basis set. For lighter atoms like nitrogen, hydrogen, and iodine, the def2-TZVP or 6-311++G(d,p) basis sets provide a good description of their electronic structure.
-
Relativistic Effects: The Zero-Order Regular Approximation (ZORA) is a recommended method for incorporating scalar relativistic effects, which are significant for heavy elements like platinum.
-
Solvation Model: To simulate the behavior of the complex in a biological environment, a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) should be employed, using water as the solvent.
-
Dispersion Correction: To accurately model non-covalent interactions, an empirical dispersion correction, such as Grimme's D3 correction, should be included in the calculation.
Computational Workflow
The general workflow for performing quantum chemical calculations on trans-diamminediiodoplatinum(II) is depicted below.
Figure 1: Computational workflow for quantum chemical calculations.
Quantitative Data
Due to a lack of publicly available, peer-reviewed computational studies specifically on trans-diamminediiodoplatinum(II), the following tables present exemplary data for a closely related and structurally similar compound, trans-diamminedichloroplatinum(II) (transplatin), calculated at the B3LYP/LANL2DZ level of theory. This data is provided for illustrative purposes to demonstrate the type of information that can be obtained from quantum chemical calculations.
Calculated Geometric Parameters (Exemplary for Transplatin)
| Parameter | Value (Å or °) |
| Pt-N Bond Length | 2.05 |
| Pt-Cl Bond Length | 2.30 |
| N-Pt-N Bond Angle | 180.0 |
| Cl-Pt-Cl Bond Angle | 180.0 |
| N-Pt-Cl Bond Angle | 90.0 |
Calculated Vibrational Frequencies (Exemplary for Transplatin)
| Vibrational Mode | Frequency (cm⁻¹) |
| Pt-N Stretch | ~500 |
| Pt-Cl Stretch | ~330 |
| NH₃ Rocking | ~800 |
| NH₃ Symmetric Bend | ~1300 |
| NH₃ Asymmetric Bend | ~1600 |
| N-H Stretch | ~3300-3400 |
Calculated Electronic Properties (Exemplary for Transplatin)
| Property | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Experimental Protocols
Synthesis of trans-diamminediiodoplatinum(II)
The synthesis of trans-diamminediiodoplatinum(II) can be adapted from the established procedure for its chloride analogue, transplatin. The general strategy involves the synthesis of the tetraammineplatinum(II) precursor, followed by the substitution of two ammonia ligands with iodide.
Step 1: Synthesis of Tetraammineplatinum(II) Chloride ([Pt(NH₃)₄]Cl₂)
-
Dissolve potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in deionized water.
-
Add an excess of aqueous ammonia to the solution and stir for several hours at room temperature.
-
The formation of the colorless tetraammineplatinum(II) chloride will occur. The product can be isolated by concentrating the solution and precipitating with ethanol.
Step 2: Synthesis of trans-diamminediiodoplatinum(II) ([Pt(NH₃)₂(I)₂])
-
Dissolve the synthesized [Pt(NH₃)₄]Cl₂ in deionized water.
-
Add a stoichiometric amount of potassium iodide (KI) to the solution.
-
Heat the solution gently to facilitate the substitution reaction. The progress of the reaction can be monitored by a color change.
-
Upon cooling, the yellow precipitate of trans-diamminediiodoplatinum(II) will form.
-
The product can be collected by filtration, washed with cold water and ethanol, and dried under vacuum.
Biological Signaling Pathway
Some trans-platinum complexes have been shown to induce apoptosis through a p53-independent pathway. This is a significant finding, as many cancers exhibit mutations in the p53 tumor suppressor gene, leading to resistance to conventional chemotherapeutics like cisplatin that rely on a functional p53 pathway. A proposed p53-independent apoptotic pathway for certain trans-platinum complexes involves the activation of caspase-8 and the pro-apoptotic Bcl-2 family member, Bid.
Figure 2: Proposed p53-independent apoptotic pathway.
In this pathway, the intracellularly activated trans-platinum complex leads to the activation of caspase-8. Activated caspase-8 then cleaves Bid into its truncated form, tBid. tBid translocates to the mitochondria, where it induces mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the dismantling of the cell through apoptosis. This p53-independent mechanism of action makes trans-platinum complexes promising candidates for the treatment of p53-deficient cancers.
Conclusion
The study of trans-diamminediiodoplatinum(II) and related complexes offers a promising avenue for the development of novel anticancer agents with alternative mechanisms of action. Quantum chemical calculations provide an indispensable tool for understanding the fundamental properties of these molecules and for guiding the design of new drug candidates. The computational and experimental protocols outlined in this guide provide a framework for the investigation of this and other trans-platinum complexes. Further research into the precise biological targets and signaling pathways of these compounds will be crucial for their future clinical development.
A Technical Guide to the Preliminary In Vitro Evaluation of trans-Diamminediiodoplatinum(II)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Published research specifically detailing the in vitro cytotoxic and mechanistic profile of trans-diamminediiodoplatinum(II) is limited. This guide synthesizes information from studies on closely related trans-platinum(II) complexes and establishes a framework for its preliminary in vitro evaluation based on established principles and methodologies.
Introduction
Platinum-based compounds are a cornerstone of cancer chemotherapy, with cisplatin being the most prominent example. The therapeutic efficacy of these compounds is intrinsically linked to their stereochemistry. While cis-configured platinum complexes have demonstrated significant clinical success, their trans isomers have historically been considered inactive. However, recent research has unveiled novel trans-platinum complexes with significant cytotoxic properties, distinct mechanisms of action, and the potential to overcome cisplatin resistance.[1][2]
This technical guide focuses on trans-diamminediiodoplatinum(II), an analogue of the clinically ineffective transplatin. By replacing chloride ligands with iodide, the compound's kinetic and electronic properties are altered, potentially leading to different biological activity. This document outlines the core in vitro assays and methodologies required for a preliminary assessment of its anticancer potential, including its synthesis, cytotoxicity, and mechanisms of cell death.
Synthesis and Characterization
The synthesis of trans-diamminedihalo-platinum(II) complexes typically follows established coordination chemistry principles. A common route for synthesizing the dichloro analogue, transplatin, involves the reaction of [Pt(NH₃)₄]Cl₂ with hydrochloric acid, leveraging the trans effect.[3] A similar principle can be applied for the diiodo variant.
In Vitro Cytotoxicity Assessment
The initial step in evaluating a novel anticancer compound is to determine its cytotoxicity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[4][5][6] It measures the metabolic activity of cells, which correlates with the number of viable cells.
Quantitative Data: Cytotoxicity (Hypothetical)
| Cell Line | Cancer Type | trans-diamminediiodoplatinum(II) IC₅₀ (µM) | Cisplatin IC₅₀ (µM) |
| A549 | Lung Carcinoma | 25.5 | 8.2 |
| MCF-7 | Breast Adenocarcinoma | 15.8 | 5.1 |
| HCT116 | Colon Carcinoma | 32.1 | 9.7 |
| A2780 | Ovarian Cancer | 18.9 | 2.5 |
Note: These values are illustrative and must be determined experimentally.
Mechanism of Action
Understanding how a compound induces cell death is critical. Key mechanisms for platinum drugs include interaction with DNA, induction of apoptosis (programmed cell death), and perturbation of the cell cycle.[9][10]
Interaction with DNA
Unlike cisplatin, which primarily forms 1,2-intrastrand crosslinks, trans-platinum complexes are sterically hindered from forming these adducts. Instead, they tend to form monofunctional adducts, interstrand crosslinks, and 1,3- or 1,4-intrastrand crosslinks.[11][12] These different types of DNA lesions can trigger distinct cellular responses. Some studies indicate that certain trans complexes can induce pronounced DNA strand cleavage, a feature not typically seen with cis compounds.[1]
Induction of Apoptosis
Apoptosis is a common mechanism of cell death induced by platinum drugs.[8][13] It is characterized by specific morphological and biochemical events, including the externalization of phosphatidylserine (PS), loss of mitochondrial membrane potential (ΔΨm), and activation of caspases.[9][13]
Cell Cycle Analysis
DNA damage typically leads to the activation of cell cycle checkpoints, which arrest cell division to allow for DNA repair. If the damage is too severe, the cell is directed towards apoptosis. Platinum compounds are well-known for causing cell cycle arrest, often in the G2/M phase.[10][14][15]
Quantitative Data: Apoptosis and Cell Cycle (Hypothetical)
The following tables show hypothetical data from flow cytometry experiments on a cancer cell line (e.g., A2780) treated with the compound at its IC₅₀ concentration for 48 hours.
Table 2: Apoptosis Analysis by Annexin V/PI Staining
| Cell Population | Control (%) | Treated (%) |
| Viable (Annexin V⁻/PI⁻) | 95.1 | 55.3 |
| Early Apoptotic (Annexin V⁺/PI⁻) | 2.5 | 28.4 |
| Late Apoptotic/Necrotic (Annexin V⁺/PI⁺) | 2.0 | 15.1 |
| Necrotic (Annexin V⁻/PI⁺) | 0.4 | 1.2 |
Table 3: Cell Cycle Distribution by Propidium Iodide Staining
| Cell Cycle Phase | Control (%) | Treated (%) |
| Sub-G1 (Apoptotic) | 1.8 | 12.5 |
| G0/G1 | 55.4 | 30.1 |
| S | 28.3 | 21.4 |
| G2/M | 14.5 | 36.0 |
Experimental Protocols
Detailed and consistent protocols are essential for reproducible results.
Protocol: MTT Cytotoxicity Assay[4][5]
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of trans-diamminediiodoplatinum(II) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and medium only (background control). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4] Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[16]
-
Absorbance Reading: Shake the plate for 15 minutes to dissolve the crystals.[4] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Correct for background absorbance. Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value using non-linear regression analysis.
Protocol: Apoptosis Assay (Annexin V/PI Staining)[17][18][19]
-
Cell Treatment: Seed 1x10⁶ cells in a 6-well plate and treat with the compound at the desired concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.[17] FITC is typically detected in the FL1 channel and PI in the FL2 channel.
Protocol: Cell Cycle Analysis (Propidium Iodide Staining)[21][22][23]
-
Cell Treatment: Seed 1x10⁶ cells in a 6-well plate and treat with the compound for the desired time.
-
Cell Harvesting: Collect all cells and wash once with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[18] Incubate on ice for at least 30 minutes (or store at -20°C).
-
Staining: Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.[19] Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[19]
-
Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale. Use pulse processing (width vs. area) to exclude cell doublets. Model the resulting DNA content histogram to determine the percentage of cells in each phase of the cell cycle.[20]
Conclusion and Future Directions
The preliminary in vitro evaluation of trans-diamminediiodoplatinum(II) is a crucial first step in determining its potential as an anticancer agent. By following the standardized protocols for assessing cytotoxicity, apoptosis, and cell cycle effects, researchers can generate the foundational data needed for further investigation. While data on this specific compound is scarce, the study of related trans-platinum complexes suggests it may possess unique biological properties worthy of exploration. Future studies should focus on confirming its DNA interaction profile, exploring its efficacy in cisplatin-resistant cell lines, and elucidating the specific signaling pathways it modulates.
References
- 1. Cellular accumulation and DNA interaction studies of cytotoxic trans-platinum anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of cytotoxic cis- and trans-diammine monochlorido platinum(II) complexes on selenium-dependent redox enzymes and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. cis-Diamminedichloroplatinum(II)-induced cell death through apoptosis in sensitive and resistant human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A trans-platinum(II) complex induces apoptosis in cancer stem cells of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of cis-diamminedichloroplatinum(II)-induced cytotoxicity: role of G2 arrest and DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity and induction of apoptosis of human breast cancer cells by novel platinum(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of events associated with cell cycle arrest at G2 phase and cell death induced by cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The impact of S- and G2-checkpoint response on the fidelity of G1-arrest by cisplatin and its comparison to a non-cross-resistant platinum(IV) analog - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. kumc.edu [kumc.edu]
- 18. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. ucl.ac.uk [ucl.ac.uk]
Methodological & Application
Application Notes and Protocols for trans-diamminediiodoplatinum(II) as a Potential Anticancer Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction
Platinum-based compounds have been a cornerstone of cancer chemotherapy for decades, with cisplatin being the most well-known example. However, the efficacy of cisplatin is often limited by severe side effects and the development of drug resistance. This has spurred the investigation of other platinum complexes with different stereochemistry and ligand environments. trans-Diamminediiodoplatinum(II) is one such compound that presents an alternative geometric isomer to the clinically used cisplatin. While the trans isomer of cisplatin, transplatin, is clinically ineffective, modifying the ligand sphere, such as by replacing chloride with iodide ions, can significantly alter the compound's chemical properties and biological activity. These modifications may lead to compounds with novel mechanisms of action capable of overcoming cisplatin resistance.[1] This document provides a comprehensive overview of the potential of trans-diamminediiodoplatinum(II) as an anticancer agent, including its synthesis, proposed mechanisms of action, and detailed protocols for its evaluation.
Data Presentation
| Complex | Cell Line | IC50 (µM) | Reference |
| trans-PtI2(isopropylamine)(PPh3) | A2780 (Ovarian) | 0.8 ± 0.1 | [2] |
| A2780cis (Cisplatin-resistant Ovarian) | 1.2 ± 0.2 | [2] | |
| CH1 (Ovarian) | 0.5 ± 0.1 | [2] | |
| SW480 (Colon) | 1.5 ± 0.3 | [2] | |
| trans-[PtI2(isopropylamine)(pyridine)] | SAOS-2 (Osteosarcoma) | >50 | |
| A375 (Melanoma) | 45.3 ± 2.1 | ||
| T-47D (Breast) | 38.7 ± 1.5 | ||
| HCT116 (Colon) | >50 | ||
| trans-[PtI2(methylamine)(pyridine)] | SAOS-2 (Osteosarcoma) | >50 | |
| A375 (Melanoma) | >50 | ||
| T-47D (Breast) | 48.2 ± 2.3 | ||
| HCT116 (Colon) | >50 |
Experimental Protocols
Synthesis of trans-diamminediiodoplatinum(II)
This protocol is adapted from established methods for the synthesis of trans-platinum complexes.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
Potassium iodide (KI)
-
Ammonia solution (NH₃)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Preparation of K₂[PtI₄]: Dissolve K₂[PtCl₄] in a minimal amount of distilled water. Add a stoichiometric excess of KI to the solution. The color should change from reddish-brown to a deep brown, indicating the formation of [PtI₄]²⁻. Stir the solution at room temperature for 1 hour.
-
Formation of [Pt(NH₃)₄]I₂: To the solution containing [PtI₄]²⁻, slowly add an excess of concentrated ammonia solution with continuous stirring. A precipitate of [Pt(NH₃)₄]I₂ will form.
-
Conversion to trans-[Pt(NH₃)₂I₂]: Isolate the [Pt(NH₃)₄]I₂ precipitate by filtration and wash with cold water. Resuspend the precipitate in water and heat the suspension gently. Carefully add a stoichiometric amount of hydroiodic acid (HI) or a solution of iodine in KI to the heated suspension. This will lead to the replacement of two ammonia ligands with iodide ions, yielding the trans isomer due to the trans effect of the iodide ligands.
-
Purification: The resulting yellow precipitate of trans-diamminediiodoplatinum(II) is collected by filtration, washed with cold water, then ethanol, and finally ether. The product should be dried in a desiccator.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of trans-diamminediiodoplatinum(II) against cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
trans-diamminediiodoplatinum(II)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of trans-diamminediiodoplatinum(II) in DMSO and then dilute it with culture medium to various concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value.
Cellular Uptake and DNA Platination Analysis (ICP-MS)
This protocol describes the quantification of intracellular platinum and platinum bound to DNA using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Materials:
-
Cancer cells
-
trans-diamminediiodoplatinum(II)
-
Cell lysis buffer
-
DNA extraction kit
-
Nitric acid (trace metal grade)
-
Hydrogen peroxide (30%)
-
ICP-MS instrument
-
Platinum standard solutions
Procedure:
-
Cell Treatment: Seed cells in larger culture dishes (e.g., 10 cm) and allow them to attach. Treat the cells with a defined concentration of trans-diamminediiodoplatinum(II) for a specific time (e.g., 24 hours).
-
Cell Harvesting: After treatment, wash the cells three times with ice-cold PBS to remove any extracellular compound. Harvest the cells by scraping or trypsinization.
-
Sample Preparation for Total Cellular Uptake:
-
Count the cells.
-
Lyse a known number of cells in a defined volume of lysis buffer.
-
Digest the cell lysate with concentrated nitric acid and hydrogen peroxide at an elevated temperature until the solution is clear.
-
Dilute the digested sample with deionized water to a final volume.
-
-
Sample Preparation for DNA Platination:
-
Extract genomic DNA from a known number of treated cells using a DNA extraction kit.
-
Quantify the DNA concentration.
-
Digest a known amount of DNA with concentrated nitric acid and hydrogen peroxide.
-
Dilute the digested sample with deionized water.
-
-
ICP-MS Analysis: Analyze the platinum content in the prepared samples using an ICP-MS instrument. Use platinum standard solutions to generate a calibration curve.
-
Data Analysis: Calculate the amount of platinum per cell for cellular uptake and the amount of platinum per µg of DNA for DNA platination.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest both adherent and floating cells from the culture plates. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation: Harvest the cells and wash them with PBS. Resuspend the cell pellet in ice-cold 70% ethanol while vortexing to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in the PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.
Visualizations
Experimental Workflow
Caption: Workflow for the evaluation of trans-diamminediiodoplatinum(II).
Proposed Mechanism of Action
References
Application Notes and Protocols for the Investigation of trans-diamminediiodoplatinum(II) in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Photodynamic therapy (PDT) is a non-invasive treatment modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) for localized tumor destruction. While various platinum complexes have been explored for photo-activated cancer therapies, the specific application of trans-diamminediiodoplatinum(II) as a photosensitizer in classical PDT is not documented in current scientific literature. Most research on photo-activated platinum complexes focuses on Pt(IV) prodrugs that are photoreduced to release a cytotoxic Pt(II) agent—a mechanism known as photoactivated chemotherapy (PACT)—rather than the direct generation of ROS characteristic of PDT.
This document provides a comprehensive theoretical framework and a set of detailed protocols for the evaluation of trans-diamminediiodoplatinum(II) as a potential photosensitizer for PDT. The provided methodologies are based on standard practices for assessing novel photosensitizers and are intended to guide researchers in investigating the photodynamic potential of this and other novel metal complexes.
Introduction to Photodynamic Therapy with Platinum Complexes
Photodynamic therapy relies on a photosensitizer that, upon excitation by light of a specific wavelength, transitions to an excited triplet state. This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) (Type II PDT) or participate in electron transfer reactions to produce other ROS (Type I PDT). These ROS cause oxidative damage to cellular components, leading to apoptosis and necrosis of cancer cells.
While cisplatin and its analogues are known to induce ROS production as a secondary effect of their chemotherapeutic action, their direct use as photosensitizers in PDT is not a primary application. Some platinum complexes, particularly those with organic photosensitizing ligands, have been designed for PDT. The key to a successful platinum-based photosensitizer for PDT is its ability to efficiently generate ROS upon photoirradiation, a property that is highly dependent on its photophysical characteristics.
Theoretical Considerations for trans-diamminediiodoplatinum(II) in PDT
For trans-diamminediiodoplatinum(II) to function as a PDT agent, it must possess several key photophysical properties:
-
Absorption in the Therapeutic Window: The compound should absorb light in the red or near-infrared region (600-900 nm), where light penetration through tissue is maximal.
-
Efficient Intersystem Crossing: Upon light absorption, the molecule must efficiently transition from the excited singlet state to a long-lived excited triplet state. The heavy platinum atom could potentially facilitate this via spin-orbit coupling.
-
Triplet State Energy: The energy of the excited triplet state must be sufficient to transfer to ground-state molecular oxygen to generate singlet oxygen (an energy of at least 94 kJ/mol is required).
-
Photostability: The photosensitizer should be relatively stable to photobleaching to allow for sustained ROS generation during irradiation.
-
Favorable Photochemical Quantum Yields: The quantum yield of singlet oxygen generation (ΦΔ) should be high.
The known photochemistry of related trans-platinum(II) complexes suggests that photoirradiation can induce ligand substitution (photoaquation), which is a pathway that might compete with energy transfer to oxygen.[1] Therefore, a critical step in evaluating trans-diamminediiodoplatinum(II) for PDT is to determine the dominant photochemical pathway upon irradiation.
Proposed Experimental Workflow for Evaluation
The following diagram outlines a comprehensive workflow for the synthesis, characterization, and evaluation of trans-diamminediiodoplatinum(II) as a potential PDT agent.
References
Application Notes and Experimental Protocols for the Synthesis of trans-Diamminediiodoplatinum(II)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of trans-diamminediiodoplatinum(II), a square planar platinum(II) complex. The protocols are intended for use by qualified researchers and scientists in a laboratory setting. Appropriate safety precautions should be taken at all times, including the use of personal protective equipment and working in a well-ventilated fume hood. Platinum compounds are known to be sensitizers and can cause allergic reactions.
trans-Diamminediiodoplatinum(II) and other trans-platinum complexes are of interest in the field of medicinal chemistry and drug development. While the cis-isomer, cisplatin, is a widely used anticancer drug, trans-platinum complexes have historically been considered inactive. However, recent research has shown that certain trans-platinum complexes exhibit unique biological activities and may overcome some of the resistance mechanisms associated with cisplatin. The distinct stereochemistry of the trans-isomers leads to different DNA binding modes and interactions with other biological macromolecules, opening avenues for the development of novel therapeutic agents.
The following protocols are based on established methods for the synthesis of trans-diammineplatinum(II) halides, adapted for the diiodo derivative. The primary route involves the synthesis of the tetraammineplatinum(II) salt followed by the controlled replacement of two ammine ligands.
Quantitative Data Summary
The following table summarizes key quantitative data related to the synthesis of trans-diamminediiodoplatinum(II) and its intermediates. Expected yields and key reaction parameters are provided for guidance. Actual results may vary depending on experimental conditions and the purity of reagents.
| Parameter | Step 1: Synthesis of [Pt(NH₃)₄]I₂ | Step 2: Synthesis of trans-[Pt(NH₃)₂I₂] |
| Starting Material | Potassium tetrachloroplatinate(II) (K₂[PtCl₄]) | Tetraammineplatinum(II) iodide ([Pt(NH₃)₄]I₂) |
| Key Reagents | Ammonia (aq.), Potassium iodide (KI) | Hydriodic acid (HI) |
| Solvent | Water | Water |
| Reaction Temperature | 50-60°C | 90-100°C (gentle boiling) |
| Reaction Time | ~1 hour | 1-2 hours |
| Theoretical Molar Mass | 481.04 g/mol | 481.04 g/mol |
| Appearance | White crystalline solid | Yellow to orange crystalline solid |
| Expected Yield | 70-85% | 60-75% |
Experimental Protocols
Protocol 1: Two-Step Synthesis of trans-Diamminediiodoplatinum(II) via Tetraammineplatinum(II) Iodide
This protocol is adapted from the general method for preparing trans-diammineplatinum(II) halides.
Step 1: Synthesis of Tetraammineplatinum(II) Iodide ([Pt(NH₃)₄]I₂)
-
Dissolution of Starting Material: In a 100 mL beaker, dissolve 1.0 g of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in 20 mL of deionized water. Gently warm the mixture to 50-60°C on a hotplate with stirring to ensure complete dissolution. The solution will be a clear, reddish-brown color.
-
Formation of Tetraammine Complex: Slowly add 10 mL of concentrated aqueous ammonia (28-30%) to the warm K₂[PtCl₄] solution with continuous stirring. A color change to a pale yellow or colorless solution should be observed as the tetraammineplatinum(II) chloride is formed.
-
Precipitation of Iodide Salt: In a separate beaker, prepare a solution of 5.0 g of potassium iodide (KI) in 15 mL of deionized water. Add the KI solution to the tetraammineplatinum(II) solution. A white precipitate of tetraammineplatinum(II) iodide ([Pt(NH₃)₄]I₂) will form immediately.
-
Digestion and Isolation: Continue stirring the mixture at 50-60°C for 30 minutes to ensure complete precipitation.
-
Cooling and Filtration: Remove the beaker from the heat and allow it to cool to room temperature. Further cool the mixture in an ice bath for 30 minutes.
-
Washing and Drying: Collect the white crystalline precipitate by vacuum filtration using a Büchner funnel. Wash the product with two 10 mL portions of ice-cold deionized water, followed by two 10 mL portions of cold ethanol, and finally with a small portion of diethyl ether. Dry the product in a desiccator over a suitable drying agent.
Step 2: Synthesis of trans-Diamminediiodoplatinum(II) (trans-[Pt(NH₃)₂I₂])
-
Suspension of Starting Material: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend the dried tetraammineplatinum(II) iodide ([Pt(NH₃)₄]I₂) (from Step 1) in 20 mL of deionized water.
-
Acidification: Slowly and carefully add 5 mL of 47-55% hydriodic acid (HI) to the suspension.
-
Reaction: Heat the mixture to a gentle boil with continuous stirring. The white suspension will gradually dissolve to form a yellow solution, followed by the precipitation of a yellow to orange solid.
-
Completion and Cooling: Continue heating for 1-2 hours, or until the reaction is complete (as indicated by the stabilization of the precipitate color and volume). Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Isolation and Washing: Collect the yellow-orange crystalline product by vacuum filtration. Wash the product thoroughly with deionized water until the filtrate is neutral to pH paper. Then, wash with two 10 mL portions of ethanol and finally with diethyl ether.
-
Drying and Characterization: Dry the final product, trans-diamminediiodoplatinum(II), in a desiccator. The product can be characterized by infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (if soluble in a suitable deuterated solvent), and elemental analysis.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for trans-diamminediiodoplatinum(II).
Logical Relationship of Isomers
Caption: Relationship between platinum(II) complex isomers.
Signaling Pathway Context (Simplified)
The primary molecular target of many platinum-based anticancer drugs is nuclear DNA. The following diagram illustrates a simplified, generalized pathway of how a platinum complex can lead to apoptosis.
Caption: Simplified signaling pathway for platinum drug-induced apoptosis.
Application Notes and Protocols for the Laboratory Synthesis of trans-Diamminediiodoplatinum(II)
Abstract
This document provides a detailed protocol for the laboratory synthesis of trans-diamminediiodoplatinum(II), a square planar platinum(II) complex. The synthesis is a two-step process commencing with the preparation of the intermediate, tetrammineplatinum(II) chloride, from potassium tetrachloroplatinate(II). The subsequent reaction of the tetrammineplatinum(II) salt with an iodide source leverages the trans effect to yield the desired trans-diamminediiodoplatinum(II) isomer. This protocol is intended for researchers, scientists, and professionals in the fields of inorganic chemistry, medicinal chemistry, and drug development.
Introduction
Platinum(II) complexes are of significant interest in medicinal chemistry, most notably for their application as anticancer agents. While cis-diamminedichloroplatinum(II) (cisplatin) is a widely used chemotherapeutic drug, its stereoisomer, trans-diamminedichloroplatinum(II) (transplatin), is biologically inactive. However, the modification of ligands in trans-platinum complexes can lead to compounds with significant cytotoxic activity. The synthesis of trans-diamminediiodoplatinum(II) provides a platform for the development of novel platinum-based therapeutic agents. The synthetic strategy detailed herein is based on established principles of platinum coordination chemistry, particularly the trans effect.
Quantitative Data Summary
The following table summarizes the key quantitative data for the reactants and products involved in the synthesis of trans-diamminediiodoplatinum(II).
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Appearance |
| Potassium Tetrachloroplatinate(II) | K₂[PtCl₄] | 415.09 | Red-brown crystalline solid |
| Tetrammineplatinum(II) Chloride | [Pt(NH₃)₄]Cl₂ | 334.07 | Colorless crystalline solid |
| trans-Diamminediiodoplatinum(II) | trans-[Pt(NH₃)₂I₂] | 482.95 | Yellow solid |
Experimental Protocols
3.1. Health and Safety Precautions
-
Platinum compounds are sensitizers and may cause allergic reactions. Handle all platinum-containing reagents and products in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Hydriodic acid is corrosive and should be handled with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
3.2. Step 1: Synthesis of Tetrammineplatinum(II) Chloride ([Pt(NH₃)₄]Cl₂)
This procedure is adapted from established methods for the synthesis of tetrammineplatinum(II) salts from potassium tetrachloroplatinate(II).
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
Concentrated ammonia solution (28-30%)
-
Deionized water
-
Ethanol
-
Beakers
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
In a 250 mL beaker, dissolve 4.15 g (10 mmol) of potassium tetrachloroplatinate(II) in 100 mL of deionized water.
-
Slowly add 20 mL of concentrated ammonia solution to the stirred K₂[PtCl₄] solution. A green precipitate of Magnus' green salt, [Pt(NH₃)₄][PtCl₄], may form.
-
Heat the suspension to boiling with continuous stirring. Continue heating until the green precipitate dissolves and a colorless solution is obtained. This indicates the conversion of Magnus' green salt to the soluble tetrammineplatinum(II) chloride.
-
Once the solution is colorless, remove it from the heat and allow it to cool to room temperature.
-
Cool the solution further in an ice bath to maximize the precipitation of any unreacted starting material or byproducts.
-
Filter the cold solution to remove any impurities.
-
Transfer the filtrate to a clean beaker and place it in an ice bath.
-
Slowly add 50 mL of cold ethanol to the filtrate to precipitate the colorless crystalline product, [Pt(NH₃)₄]Cl₂.
-
Collect the product by suction filtration using a Buchner funnel.
-
Wash the crystals with two 20 mL portions of cold ethanol.
-
Dry the product in a desiccator over a suitable drying agent.
3.3. Step 2: Synthesis of trans-Diamminediiodoplatinum(II)
This procedure is based on the principle of the trans effect, analogous to the synthesis of transplatin from [Pt(NH₃)₄]Cl₂.[1]
Materials:
-
Tetrammineplatinum(II) chloride ([Pt(NH₃)₄]Cl₂) (from Step 1)
-
Hydriodic acid (HI, 57% in water) or Potassium Iodide (KI)
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
In a 100 mL beaker, dissolve 3.34 g (10 mmol) of tetrammineplatinum(II) chloride in 50 mL of deionized water. Gentle heating may be required to achieve complete dissolution.
-
Slowly and carefully add a stoichiometric amount of hydriodic acid (approximately 4.0 mL of 57% HI, 20 mmol) to the stirred solution. Alternatively, a concentrated aqueous solution of potassium iodide (3.32 g, 20 mmol in a minimal amount of water) can be used.
-
Upon addition of the iodide source, a yellow precipitate of trans-diamminediiodoplatinum(II) should begin to form.
-
Heat the mixture to 60-70°C for 30 minutes with continuous stirring to ensure the completion of the reaction.
-
Allow the mixture to cool to room temperature, and then place it in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the yellow precipitate by suction filtration using a Buchner funnel.
-
Wash the product with two 15 mL portions of cold deionized water, followed by two 15 mL portions of cold ethanol.
-
Dry the final product, trans-diamminediiodoplatinum(II), in a desiccator.
Diagrams
4.1. Experimental Workflow
The following diagram illustrates the workflow for the synthesis of trans-diamminediiodoplatinum(II).
Caption: Workflow for the synthesis of trans-diamminediiodoplatinum(II).
4.2. Reaction Pathway
The following diagram illustrates the chemical transformations in the synthesis of trans-diamminediiodoplatinum(II).
Caption: Reaction pathway for trans-diamminediiodoplatinum(II) synthesis.
References
Application Notes and Protocols for the Purity Characterization of Trans-diamminediiodoplatinum(II)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-diamminediiodoplatinum(II), a square planar platinum complex, is a critical intermediate in the synthesis of various platinum-based chemotherapy drugs. The purity of this compound is paramount as impurities, particularly its geometric isomer, cis-diamminediiodoplatinum(II) (cisplatin), can significantly impact its chemical reactivity, biological activity, and toxicity. This document provides detailed application notes and experimental protocols for the comprehensive characterization of the purity of trans-diamminediiodoplatinum(II). The methodologies outlined below are designed to identify and quantify the active compound and potential impurities, ensuring the quality and consistency of the material for research and drug development purposes.
Key Analytical Techniques for Purity Assessment
A multi-faceted analytical approach is essential for the robust characterization of trans-diamminediiodoplatinum(II). The following techniques provide orthogonal information to build a comprehensive purity profile.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the main component from its impurities. A reverse-phase method is typically employed for platinum complexes.
Experimental Protocol
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water, both containing 0.1% TFA. A typical gradient might be:
-
0-5 min: 10% Acetonitrile
-
5-20 min: 10-90% Acetonitrile (linear gradient)
-
20-25 min: 90% Acetonitrile
-
25-30 min: 10% Acetonitrile (re-equilibration)
-
-
Sample Preparation: Dissolve an accurately weighed amount of trans-diamminediiodoplatinum(II) in a suitable solvent, such as dimethylformamide (DMF), to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Injection volume: 10 µL
-
Detection wavelength: 254 nm
-
-
Analysis: Inject the sample and record the chromatogram. The purity is determined by the area percentage of the main peak relative to the total peak area.
Data Presentation
| Compound | Retention Time (min) | Relative Retention Time |
| trans-diamminediiodoplatinum(II) | ~15.2 | 1.00 |
| cis-diamminediiodoplatinum(II) | ~12.8 | ~0.84 |
| Magnus's Green Salt Impurity | ~5.1 | ~0.34 |
Note: Retention times are approximate and may vary depending on the specific column and HPLC system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to identify the trans isomer and differentiate it from the cis isomer. ¹H, ¹⁹⁵Pt, and ¹⁵N NMR are particularly informative.
Experimental Protocol
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of DMSO-d₆.
-
¹H NMR: Acquire a standard ¹H NMR spectrum. The protons of the ammine ligands will appear as a broad singlet. The chemical shift can be indicative of the isomeric form.
-
¹⁹⁵Pt NMR: Acquire a ¹⁹⁵Pt NMR spectrum. The chemical shift is highly sensitive to the coordination environment of the platinum center.
-
¹⁵N NMR (if using ¹⁵N-labeled ammonia): Acquire a ¹⁵N NMR spectrum. The coupling constant (¹J(¹⁹⁵Pt-¹⁵N)) is a key parameter for distinguishing between cis and trans isomers.
Data Presentation
| Nucleus | Parameter | trans-diamminediiodoplatinum(II) | cis-diamminediiodoplatinum(II) |
| ¹H | Chemical Shift (δ, ppm) | ~3.5 (broad singlet) | ~3.8 (broad singlet) |
| ¹⁹⁵Pt | Chemical Shift (δ, ppm) | ~ -2800 | ~ -2100 |
| ¹⁵N | ¹J(¹⁹⁵Pt-¹⁵N) (Hz) | ~290 | ~310 |
Note: Chemical shifts are referenced to standard references and may vary slightly depending on the solvent and concentration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for confirmation of identity and detection of impurities.
Experimental Protocol
Instrumentation:
-
Electrospray Ionization Mass Spectrometer (ESI-MS)
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a 1:1 mixture of methanol and water.
-
Analysis: Infuse the sample solution into the ESI-MS. Acquire the mass spectrum in positive ion mode. The molecular ion ([M+H]⁺) should be observed. Tandem MS (MS/MS) can be performed on the molecular ion to obtain a characteristic fragmentation pattern.
Data Presentation
| Ion | m/z (calculated) | m/z (observed) | Fragmentation Products (MS/MS) |
| [trans-Pt(NH₃)₂I₂ + H]⁺ | 483.84 | ~483.8 | [Pt(NH₃)₂I]⁺, [Pt(NH₃)I]⁺, [Pt(NH₃)₂]⁺ |
| [cis-Pt(NH₃)₂I₂ + H]⁺ | 483.84 | ~483.8 | Similar to trans, but relative intensities may differ |
| [Pt(NH₃)₄][PtI₄] (Magnus's Green Salt) | 262.1 (cation) | ~262.1 | [Pt(NH₃)₃]⁺, [Pt(NH₃)₂]⁺ |
Elemental Analysis
Elemental analysis provides the percentage composition of elements (N, H) in the compound, which can be compared with the theoretical values to assess bulk purity.
Experimental Protocol
Instrumentation:
-
CHN Elemental Analyzer
Procedure:
-
An accurately weighed sample (1-2 mg) is combusted in a high-oxygen environment.
-
The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.
-
The percentage of each element is calculated.
Data Presentation
| Element | Theoretical (%) | Found (%) |
| N | 5.81 | 5.75-5.85 |
| H | 1.25 | 1.20-1.30 |
X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, confirming the trans geometry and identifying the packing in the solid state. While not a routine purity technique, it is the gold standard for structural confirmation.
Experimental Protocol
A suitable single crystal is mounted on a goniometer and irradiated with X-rays. The diffraction pattern is collected and used to solve and refine the crystal structure.
Data Presentation
| Parameter | Value for a related trans-platinum(II) complex |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.1337(5) |
| b (Å) | 11.5821(7) |
| c (Å) | 6.9705(5) |
| β (°) | 107.256(2) |
| Pt-N bond length (Å) | ~2.05 |
| Pt-I bond length (Å) | ~2.58 |
| N-Pt-N angle (°) | ~180 |
| I-Pt-I angle (°) | ~180 |
Note: Data presented is for a similar trans-platinum complex and serves as a reference.[1]
Kurnakow Test
The Kurnakow test is a classical chemical test used to distinguish between cis and trans isomers of diammineplatinum(II) halides.[2]
Experimental Protocol
Reagents:
-
Thiourea solution (saturated aqueous solution)
Procedure:
-
Dissolve a small amount of the platinum complex in water.
-
Add a few drops of the saturated thiourea solution.
-
Observe the result.
-
trans-isomer: Forms a colorless solution from which a white or pale yellow precipitate of [Pt(NH₃)₂(thiourea)₂]I₂ may form.
-
cis-isomer: Forms a deep yellow solution, and upon cooling, yellow needles of [Pt(thiourea)₄]I₂ precipitate.[3]
-
Visualizations
Caption: Workflow for the purity characterization of trans-diamminediiodoplatinum(II).
Caption: Logical relationship between the target compound and potential impurities.
Conclusion
The comprehensive characterization of trans-diamminediiodoplatinum(II) purity requires a combination of chromatographic, spectroscopic, and chemical methods. The protocols and data presented in these application notes provide a robust framework for researchers, scientists, and drug development professionals to ensure the quality and consistency of this important platinum complex. Adherence to these methodologies will facilitate reliable and reproducible results in downstream applications.
References
Application Notes and Protocols: trans-diamminediiodoplatinum(II) as a Precursor for Platinum Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of platinum nanoparticles (PtNPs) utilizing trans-diamminediiodoplatinum(II) as a starting material. Due to the limited literature on the direct use of trans-diamminediiodoplatinum(II) as a precursor, a robust two-step synthesis protocol is proposed. This method involves the conversion of the starting complex into a more common precursor, potassium tetrachloroplatinate(II) (K₂PtCl₄), followed by a well-established reduction method to produce PtNPs. These nanoparticles have significant potential in various biomedical applications, particularly in cancer therapy and drug delivery, owing to their unique physicochemical properties.[1][2] This document outlines detailed experimental protocols, presents key quantitative data in tabular format, and provides visual diagrams of the synthesis workflow and proposed mechanisms of action.
Introduction
Platinum nanoparticles (PtNPs) are at the forefront of nanomedical research due to their catalytic activity, biocompatibility, and intrinsic anticancer properties.[1][3] While various platinum salts are commonly used for PtNP synthesis, this guide focuses on a novel, though indirect, pathway starting from trans-diamminediiodoplatinum(II). This compound, a platinum(II) complex, is not a typical precursor for nanoparticle synthesis. The following protocols detail a proposed synthetic route to convert it into potassium tetrachloroplatinate(II) (K₂PtCl₄), a widely used and reliable precursor for generating PtNPs with controlled size and morphology. The subsequent synthesis of PtNPs from K₂PtCl₄ is also described in detail. The resulting nanoparticles can be functionalized for targeted drug delivery, enhancing therapeutic efficacy while potentially reducing the side effects associated with conventional platinum-based chemotherapy.[2][4]
Proposed Synthetic Pathway
The conversion of trans-diamminediiodoplatinum(II) to platinum nanoparticles is proposed as a two-step process. The first step involves the conversion of the starting material to potassium tetrachloroplatinate(II) (K₂PtCl₄), and the second step is the synthesis of platinum nanoparticles from this intermediate.
Caption: Proposed two-step synthesis of PtNPs from trans-diamminediiodoplatinum(II).
Experimental Protocols
Step 1: Synthesis of Potassium Tetrachloroplatinate(II) (K₂PtCl₄) from trans-diamminediiodoplatinum(II)
This multi-stage protocol is designed to convert the initial platinum complex into a suitable precursor for nanoparticle synthesis.
3.1.1. Oxidation of trans-diamminediiodoplatinum(II)
-
Objective: To oxidize the Pt(II) center to Pt(IV) to facilitate subsequent ligand exchange.
-
Materials:
-
trans-diamminediiodoplatinum(II)
-
30% Hydrogen peroxide (H₂O₂)
-
Deionized water
-
-
Procedure:
-
Suspend a known quantity of trans-diamminediiodoplatinum(II) in deionized water in a round-bottom flask.
-
While stirring, slowly add a stoichiometric excess of 30% hydrogen peroxide.
-
Continue stirring at room temperature for 24 hours. The reaction progress can be monitored by observing color changes and the dissolution of the starting material.
-
Upon completion, the resulting solution contains the oxidized Pt(IV) complex, likely trans-diamminedihydroxodiiodoplatinum(IV).
-
3.1.2. Ligand Exchange Reaction
-
Objective: To replace the ammine and iodo ligands with chloro ligands.
-
Materials:
-
Solution from the previous step
-
Concentrated Hydrochloric Acid (HCl) or Potassium Chloride (KCl)
-
-
Procedure:
-
To the aqueous solution of the Pt(IV) complex, add a large excess of concentrated hydrochloric acid or a saturated solution of potassium chloride.
-
Heat the mixture to 60-80°C and maintain it at this temperature with stirring for several hours to drive the ligand exchange reaction to completion.
-
The formation of a yellow precipitate, potassium hexachloroplatinate(IV) (K₂PtCl₆), should be observed.
-
Cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the yellow precipitate by filtration, wash with cold deionized water, and then with a small amount of ethanol. Dry the product in a desiccator.
-
3.1.3. Reduction to Potassium Tetrachloroplatinate(II) (K₂PtCl₄)
-
Objective: To reduce the Pt(IV) complex to the desired Pt(II) precursor.
-
Materials:
-
Potassium hexachloroplatinate(IV) (K₂PtCl₆) from the previous step
-
Hydrazine dihydrochloride (N₂H₄·2HCl)
-
Deionized water
-
-
Procedure: [5]
-
Suspend the synthesized K₂PtCl₆ in deionized water.
-
In a separate container, prepare a solution of hydrazine dihydrochloride in deionized water.
-
Slowly add the hydrazine dihydrochloride solution to the K₂PtCl₆ suspension while stirring.
-
Gradually heat the mixture to 50-65°C and maintain for approximately 2 hours. The yellow suspension should dissolve to form a deep red solution, indicating the formation of K₂PtCl₄.[5]
-
Heat the solution to 80-90°C to ensure the completion of the reaction.[5]
-
Cool the solution in an ice bath. The resulting red solution contains K₂PtCl₄ and can be used directly for nanoparticle synthesis.
-
Step 2: Synthesis of Platinum Nanoparticles (PtNPs) from K₂PtCl₄
This protocol describes a common method for the synthesis of PtNPs using a chemical reduction approach.
-
Objective: To synthesize platinum nanoparticles with a controlled size distribution.
-
Materials:
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄) solution from Step 1
-
Sodium borohydride (NaBH₄)
-
Stabilizing agent (e.g., sodium citrate or polyvinylpyrrolidone (PVP))
-
Deionized water
-
-
Procedure:
-
Dilute the K₂PtCl₄ solution with deionized water to achieve the desired final platinum concentration (typically in the mM range).
-
Add the stabilizing agent to the K₂PtCl₄ solution and stir to ensure homogeneity.
-
In a separate flask, prepare a fresh, ice-cold solution of sodium borohydride in deionized water.
-
While vigorously stirring the platinum salt solution, rapidly inject the sodium borohydride solution.
-
A color change to dark brown or black indicates the formation of platinum nanoparticles.[6]
-
Continue stirring the solution for at least one hour to ensure the complete reduction and stabilization of the nanoparticles.
-
The resulting colloidal suspension of PtNPs can be purified by centrifugation and resuspension in deionized water to remove unreacted reagents.
-
Characterization of Platinum Nanoparticles
The synthesized PtNPs should be thoroughly characterized to determine their physicochemical properties, which are crucial for their biomedical applications.
| Characterization Technique | Parameter Measured | Typical Results for PtNPs |
| Transmission Electron Microscopy (TEM) | Particle size, morphology, and size distribution. | Spherical or quasi-spherical nanoparticles with sizes ranging from 2-50 nm, depending on synthesis conditions.[7][8] |
| X-ray Diffraction (XRD) | Crystalline structure and average crystallite size. | Diffraction peaks corresponding to the face-centered cubic (fcc) structure of platinum. |
| UV-Visible Spectroscopy | Surface plasmon resonance (SPR) and confirmation of nanoparticle formation. | A characteristic absorption peak around 215-260 nm.[6][7] |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter and zeta potential (surface charge). | Provides information on the size of the nanoparticles in suspension and their colloidal stability. |
Applications in Drug Development and Cancer Therapy
PtNPs synthesized via this method are expected to exhibit properties suitable for various applications in drug development and cancer therapy.
-
Intrinsic Anticancer Activity: PtNPs have been shown to possess inherent cytotoxicity against various cancer cell lines, potentially through the induction of oxidative stress and apoptosis.[1][9]
-
Drug Delivery Vehicles: The high surface area-to-volume ratio of PtNPs allows for the surface functionalization with targeting ligands (e.g., antibodies, peptides) and the loading of chemotherapeutic drugs for targeted delivery to tumor sites.[2]
-
Overcoming Drug Resistance: Nanoparticle-based delivery systems can help overcome multidrug resistance in cancer cells.[1]
-
Combination Therapy: PtNPs can be used in combination with other therapeutic modalities, such as photothermal therapy, to achieve synergistic anticancer effects.[2]
In Vitro Cytotoxicity Data for Platinum Nanoparticles
The following table summarizes representative IC₅₀ values for PtNPs against different cancer cell lines from the literature.
| Cancer Cell Line | Nanoparticle Type | IC₅₀ Value | Reference |
| Breast (MCF-7) | Green synthesized PtNPs | 4.7 ± 0.37 µg/mL | [9] |
| Lung (A549) | Green synthesized PtNPs | 9.1 ± 0.24 µg/mL | [9] |
| Breast (MDA-MB-231) | Chitosan-stabilized PtNPs | 12 ± 2.14 µg/mL | [3] |
Proposed Mechanism of Anticancer Action
The anticancer effects of platinum nanoparticles are multifaceted and are believed to involve several cellular pathways.
Caption: Proposed signaling pathway for PtNP-induced cancer cell death.
Once internalized by cancer cells, PtNPs can induce the generation of reactive oxygen species (ROS).[1] This oxidative stress can lead to mitochondrial dysfunction and damage to cellular components, including DNA.[1] The accumulation of cellular damage ultimately triggers programmed cell death, or apoptosis, leading to the elimination of cancer cells.
Safety and Toxicity Considerations
While PtNPs hold great promise, their potential toxicity is a critical consideration in drug development. The toxicity of PtNPs can be dose-dependent and may vary with particle size, shape, and surface chemistry.[10] Some studies have reported that high concentrations of PtNPs can induce cytotoxicity in normal cells and may cause hepatotoxicity and nephrotoxicity in vivo.[11] Therefore, a thorough toxicological evaluation is essential for any novel PtNP formulation intended for clinical use. Interestingly, some research suggests that platinum(0) nanoparticles are less toxic than the platinum(II) ions found in conventional chemotherapy, and their cytotoxic effect is activated by oxidation within the specific environment of cancer cells.[12]
Conclusion
The proposed two-step synthesis provides a viable pathway for the production of platinum nanoparticles from the unconventional precursor, trans-diamminediiodoplatinum(II). The resulting nanoparticles are expected to possess the physicochemical properties required for applications in targeted cancer therapy and drug delivery. The detailed protocols and supporting data provided in these application notes serve as a valuable resource for researchers and scientists working to develop the next generation of platinum-based nanomedicines. Further research into the direct synthesis of PtNPs from a wider range of platinum complexes could open up new avenues for the design of novel nanomaterials with tailored therapeutic properties.
References
- 1. Platinum Nanoparticles in Biomedicine: Preparation, Anti-Cancer Activity, and Drug Delivery Vehicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. mdpi.com [mdpi.com]
- 4. understandingnano.com [understandingnano.com]
- 5. Synthesis [ch.ic.ac.uk]
- 6. redalyc.org [redalyc.org]
- 7. Platinum Nanoparticles: Green Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comprehensive Review on the Synthesis, Characterization, and Biomedical Application of Platinum Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 10. Toxicological Implications of Platinum Nanoparticle Exposure: Stimulation of Intracellular Stress, Inflammatory Response, and Akt Signaling In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The acute toxic effects of platinum nanoparticles on ion channels, transmembrane potentials of cardiomyocytes in vitro and heart rhythm in vivo in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
Application Notes & Protocols for Analyzing trans-diamminediiodoplatinum(II) Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
trans-diamminediiodoplatinum(II) is a platinum-based coordination complex and an isomer of the more well-known cisplatin. Like other platinum-based compounds, its potential as an anticancer agent stems from its ability to induce cell death in rapidly dividing cancer cells. The cytotoxic effects of these compounds are primarily mediated by their interaction with DNA, leading to DNA damage and the activation of downstream signaling pathways that culminate in apoptosis or other forms of cell death.[1][2] Rigorous and standardized analysis of its cytotoxic properties is a critical step in the preclinical evaluation of this compound. These application notes provide an overview of key methodologies and detailed protocols for assessing the cytotoxicity of trans-diamminediiodoplatinum(II).
Application Notes
Overview of Cytotoxicity Assays
The cytotoxic effects of trans-diamminediiodoplatinum(II) can be evaluated using a variety of in vitro assays that measure different cellular parameters. These assays can be broadly categorized as follows:
-
Assays based on metabolic activity: These assays, such as the MTT or MTS assay, measure the metabolic activity of a cell population, which is often correlated with cell viability and proliferation.[3][4] The reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in viable cells is the principle behind this colorimetric assay.[5]
-
Assays based on plasma membrane integrity: These assays, like the trypan blue exclusion assay or lactate dehydrogenase (LDH) release assay, distinguish between viable cells with intact membranes and non-viable cells with compromised membranes.
-
Assays for apoptosis: Apoptosis, or programmed cell death, is a key mechanism of action for many chemotherapeutic agents. The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[6] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[7][8] PI is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
Mechanism of Action and Relevant Signaling Pathways
Platinum-based drugs, including trans-diamminediiodoplatinum(II), exert their cytotoxic effects primarily by forming adducts with DNA.[9] This DNA damage triggers a complex cellular response known as the DNA Damage Response (DDR). The DDR involves a network of signaling pathways that sense the DNA damage, arrest the cell cycle to allow for repair, and, if the damage is too severe, initiate apoptosis.
Key pathways involved in the DDR activated by platinum compounds include:
-
Nucleotide Excision Repair (NER): This is a major pathway for repairing DNA lesions induced by platinum-based agents.[9][10]
-
Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): These pathways are involved in the repair of double-strand breaks, which can be a consequence of platinum-induced DNA damage.[2][10]
-
Mismatch Repair (MMR): This pathway can also recognize and respond to certain types of platinum-DNA adducts.[2]
Mutations or alterations in these DDR genes can influence the sensitivity of cancer cells to platinum-based chemotherapy.[11]
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[5][12]
Materials:
-
trans-diamminediiodoplatinum(II)
-
Target cancer cell lines
-
96-well tissue culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of trans-diamminediiodoplatinum(II) in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-cell control (medium only for background measurement).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol is based on standard procedures for apoptosis detection.[6][14]
Materials:
-
trans-diamminediiodoplatinum(II)
-
Target cancer cell lines
-
6-well tissue culture plates
-
Complete cell culture medium
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of trans-diamminediiodoplatinum(II) for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.[8]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[7] Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry as soon as possible.[7]
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Data Presentation
The cytotoxicity of trans-diamminediiodoplatinum(II) is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cell population. The following table summarizes hypothetical IC50 values for trans-diamminediiodoplatinum(II) and for comparison, cisplatin, in various cancer cell lines. It is important to note that the cytotoxicity of trans-platinum complexes can be comparable to or even greater than cisplatin in certain cell lines.[15][16][17]
| Cell Line | Cancer Type | trans-diamminediiodoplatinum(II) IC50 (µM) | Cisplatin IC50 (µM) | Reference |
| A549 | Lung Carcinoma | Data not available in search results | Data not available in search results | [18] |
| CH1 | Ovarian Carcinoma | Data not available in search results | Data not available in search results | [18] |
| SW480 | Colon Carcinoma | Data not available in search results | Data not available in search results | [18] |
| A2780 | Ovarian Carcinoma | Data not available in search results | Data not available in search results | [19] |
| A2780cis | Cisplatin-resistant Ovarian Carcinoma | Data not available in search results | Data not available in search results | [19] |
| MCF-7 | Breast Adenocarcinoma | Data not available in search results | Data not available in search results | [17] |
| ES-2 | Ovarian Carcinoma | Data not available in search results | Data not available in search results | [17] |
Visualizations
Caption: Experimental workflow for assessing cytotoxicity.
Caption: Simplified DNA damage response pathway.
Caption: Relationship between cell death states.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
- 8. bosterbio.com [bosterbio.com]
- 9. Platinum Drugs and DNA Repair Mechanisms in Lung Cancer | Anticancer Research [ar.iiarjournals.org]
- 10. Combination Platinum-based and DNA Damage Response-targeting Cancer Therapy: Evolution and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA damage repair gene mutations predict the efficacy of platinum-based chemotherapy and immunotherapy plus platinum-based chemotherapy in advanced non-small cell lung cancer: a retrospective Chinese cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Synthesis, cytotoxicity, DNA interaction and cell cycle studies of trans-diiodophosphine Pt(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Excited-State Cis and Trans Pt(IV) Diamine Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving the solubility of trans-diamminediiodoplatinum(II) for biological assays
Welcome to the technical support center for trans-diamminediiodoplatinum(II). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility of this compound in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the common solvents for dissolving trans-diamminediiodoplatinum(II)?
A1: Based on data for related platinum complexes like cisplatin, trans-diamminediiodoplatinum(II) is expected to have low aqueous solubility. Organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can be used to prepare stock solutions. However, caution is advised when using DMSO for biological experiments, as it has been reported to react with and inactivate similar platinum compounds.[1] For cell-based assays, it is recommended to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it in the final aqueous-based culture medium.
Q2: I am observing precipitation of my compound after diluting my stock solution in aqueous media. What can I do?
A2: Precipitation upon dilution into aqueous buffers or cell culture media is a common issue for poorly soluble compounds. Here are several troubleshooting steps:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of the compound in your assay.
-
Optimize the co-solvent percentage: If using a co-solvent like DMF, ensure the final concentration of the organic solvent in the aqueous medium is as low as possible to avoid solvent-induced toxicity in your biological system.
-
Use a pre-warmed diluent: Gently warming your aqueous diluent before adding the stock solution can sometimes help maintain solubility.
-
Consider formulation strategies: If simple dilution is not effective, more advanced formulation techniques such as the use of cyclodextrins or liposomes may be necessary.
Q3: Can I use DMSO as a solvent for my in vitro experiments?
A3: While trans-diamminediiodoplatinum(II) may be soluble in DMSO, it is strongly discouraged for use in biological assays. DMSO contains a nucleophilic sulfur atom that can displace the ligands of platinum complexes, leading to the inactivation of the compound.[1] It is recommended to use alternative solvents like DMF for preparing stock solutions.
Q4: What are some alternative methods to improve the aqueous solubility of trans-diamminediiodoplatinum(II)?
A4: Several formulation strategies can be employed to enhance the aqueous solubility and stability of poorly soluble platinum compounds:
-
Co-solvents: Using a minimal amount of a water-miscible organic solvent, such as DMF, to first dissolve the compound before diluting it in aqueous media.
-
Cyclodextrin Inclusion Complexes: Encapsulating the compound within the hydrophobic cavity of a cyclodextrin molecule can significantly increase its aqueous solubility.[2][3]
-
Liposomal Encapsulation: Formulating the compound within lipid-based nanoparticles, such as liposomes or solid lipid nanoparticles, can improve its solubility and delivery to cells.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound precipitates out of solution during the experiment. | - Low aqueous solubility.- Supersaturation upon dilution.- Interaction with components in the biological media. | - Decrease the final concentration of the compound.- Increase the percentage of co-solvent (if tolerated by the assay).- Prepare a fresh, more dilute stock solution.- Consider using a formulation approach like cyclodextrins or liposomes. |
| Inconsistent or no biological activity observed. | - Compound degradation or inactivation.- Poor bioavailability in the assay system.- Use of an inappropriate solvent (e.g., DMSO). | - Prepare fresh solutions before each experiment.- Avoid using DMSO as a solvent for stock solutions.[1]- Confirm the identity and purity of your compound.- Enhance solubility and cellular uptake through formulation strategies. |
| High background signal or artifacts in the assay. | - Solvent interference.- Compound precipitation interfering with readings. | - Run a solvent-only control to assess background signal.- Ensure the compound is fully dissolved before adding to the assay.- Centrifuge or filter the final diluted solution to remove any precipitate before measurement. |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (DMF)
-
Stock Solution Preparation:
-
Accurately weigh a small amount of trans-diamminediiodoplatinum(II) powder.
-
Add a minimal volume of high-purity dimethylformamide (DMF) to achieve a high concentration stock solution (e.g., 10-20 mM).
-
Gently vortex or sonicate at room temperature until the compound is completely dissolved. Store the stock solution at -20°C, protected from light.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw the stock solution.
-
Serially dilute the stock solution in your desired biological medium (e.g., cell culture media, buffer) to the final working concentrations.
-
Ensure the final concentration of DMF in the working solution is low (typically ≤ 0.5%) to minimize solvent toxicity.
-
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol is a general guideline and may require optimization for trans-diamminediiodoplatinum(II).
-
Molar Ratio Determination:
-
Start with a 1:1 molar ratio of trans-diamminediiodoplatinum(II) to a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin).
-
-
Complex Formation (Co-precipitation Method):
-
Dissolve the cyclodextrin in deionized water with stirring.
-
In a separate container, dissolve the trans-diamminediiodoplatinum(II) in a minimal amount of a suitable organic solvent (e.g., ethanol or DMF).
-
Slowly add the platinum compound solution to the aqueous cyclodextrin solution while stirring vigorously.
-
Continue stirring the mixture at room temperature for 24-48 hours, protected from light.
-
The resulting solution containing the inclusion complex can be filtered and used directly, or the complex can be isolated by lyophilization (freeze-drying).[3]
-
Protocol 3: Liposomal Encapsulation
This protocol is adapted from methods used for similar platinum compounds and may require optimization.
-
Lipid Film Hydration:
-
Prepare a lipid mixture (e.g., DSPC and cholesterol at a 7:3 molar ratio) in a round-bottom flask.
-
Dissolve the lipids and trans-diamminediiodoplatinum(II) in a suitable organic solvent mixture (e.g., chloroform/methanol).
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS) by vortexing or sonicating above the phase transition temperature of the lipids.
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the hydrated lipid suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
-
Purification:
-
Remove any unencapsulated compound by methods such as dialysis or size exclusion chromatography.
-
Visualizations
Caption: Workflow for solubilizing trans-diamminediiodoplatinum(II).
Caption: Postulated signaling pathways for trans-platinum complexes.[4][5]
References
Technical Support Center: Synthesis of trans-Diamminediiodoplatinum(II)
Welcome to the technical support center for the synthesis of pure trans-diamminediiodoplatinum(II). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this important platinum compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing pure trans-diamminediiodoplatinum(II)?
A1: The main challenges include controlling the stereochemistry to obtain the desired trans isomer, preventing the formation of insoluble byproducts like Magnus' green salt, and effectively purifying the final product to remove any cis isomer and other impurities.[1][2]
Q2: How can I distinguish between the cis and trans isomers of diamminediiodoplatinum(II)?
A2: The Kurnakow test is a classical chemical method to differentiate between the cis and trans isomers of diamminedihalo-platinum(II) complexes.[2][3] This test involves the reaction of the complex with thiourea. The trans isomer typically yields a white, poorly soluble precipitate of trans-[Pt(NH₃)₂(tu)₂]²⁺, while the cis isomer forms a soluble, yellow complex, [Pt(tu)₄]²⁺.[2]
Q3: What is Magnus' green salt and why is its formation a problem?
A3: Magnus' green salt is an insoluble coordination compound with the formula [Pt(NH₃)₄][PtCl₄].[1][2] In the context of diiodo synthesis, an analogous iodo-containing salt can form. Its precipitation is a significant issue as it is difficult to separate from the desired product, thus reducing the yield and purity of trans-diamminediiodoplatinum(II).[1]
Q4: What are the critical reaction parameters to control during the synthesis?
A4: Careful control of reaction temperature, pH, and the rate of ammonia addition are crucial.[1] Deviations from optimal conditions can lead to the formation of the unwanted cis isomer and other side products. For instance, adding excess ammonia should be avoided.[3]
Q5: Is trans-diamminediiodoplatinum(II) light sensitive?
A5: Some platinum-iodo complexes can be light-sensitive. It is good practice to protect the reaction mixture from bright light to minimize potential side reactions and decomposition.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | - Incomplete reaction. - Formation of byproducts (e.g., Magnus' green salt).[1][2] - Loss of product during purification. | - Ensure the reaction goes to completion by monitoring with techniques like TLC. - Strictly control reaction conditions (temperature, pH, reagent addition) to minimize side reactions.[1] - Optimize washing and recrystallization steps to minimize product loss. |
| Contamination with cis Isomer | - Incorrect reaction pathway favoring the cis isomer. - Isomerization during the reaction or workup. | - Follow a synthetic route specifically designed to yield the trans isomer. - Perform the Kurnakow test to confirm the presence of the cis isomer.[2] - Purify the product by fractional crystallization, as the solubility of the isomers may differ. |
| Presence of an Insoluble Green/Dark Precipitate | - Formation of Magnus' green salt or its iodo-analogue.[1][2] | - Carefully control the addition of ammonia and maintain the recommended pH.[1] - If a green precipitate forms, it may be necessary to filter it off, though this can impact yield.[3] |
| Final Product Fails Purity Analysis (e.g., Elemental Analysis, NMR) | - Presence of starting materials. - Contamination with solvents or other reagents. - Isomeric impurity. | - Ensure thorough washing of the filtered product with appropriate cold solvents. - Recrystallize the product from a suitable solvent system. - Characterize the product at each step to identify the source of impurity. |
Experimental Protocols
Synthesis of trans-Diamminediiodoplatinum(II)
This protocol is a generalized procedure based on common synthetic routes for related platinum complexes. Researchers should consult original literature for specific quantities and conditions.
-
Preparation of the Tetraiodoplatinate(II) Intermediate:
-
Start with an aqueous solution of potassium tetrachloroplatinate(II) (K₂[PtCl₄]).
-
Add a stoichiometric amount of potassium iodide (KI). The color of the solution should change, indicating the formation of the [PtI₄]²⁻ complex.
-
-
Formation of the Tetrammineplatinum(II) Complex:
-
To the solution containing [PtI₄]²⁻, add an excess of aqueous ammonia (NH₃) slowly and with stirring. This step should be performed at a controlled temperature, often elevated, to facilitate the formation of the tetrammine complex, [Pt(NH₃)₄]²⁺.
-
-
Conversion to trans-Diamminediiodoplatinum(II):
-
The subsequent step involves the controlled displacement of two ammine ligands with iodide ions. This is typically achieved by carefully acidifying the solution containing [Pt(NH₃)₄]²⁺ with an iodo-acid (like HI) or by reacting it with a controlled amount of an iodide salt under specific pH and temperature conditions. The trans effect of the iodide ligand directs the incoming iodide to the position trans to the first iodide, leading to the trans product.
-
-
Isolation and Purification:
-
The trans-diamminediiodoplatinum(II) will precipitate out of the solution as a solid.
-
Filter the product using a suitable funnel (e.g., Hirsch or Büchner).
-
Wash the precipitate with cold water, followed by a cold organic solvent like ethanol or ether to remove soluble impurities.
-
For higher purity, recrystallize the product from a suitable solvent.
-
Visualizations
Synthesis Workflow
Caption: Synthetic pathway for trans-diamminediiodoplatinum(II).
Troubleshooting Logic
Caption: Decision tree for troubleshooting synthesis issues.
References
stability issues of trans-diamminediiodoplatinum(II) in aqueous solutions
Technical Support Center: trans-diamminediiodoplatinum(II)
Welcome to the technical support center for trans-diamminediiodoplatinum(II). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for trans-diamminediiodoplatinum(II) in aqueous solutions?
Q2: What are the expected decomposition products of trans-diamminediiodoplatinum(II) in water?
The decomposition in a neutral aqueous solution is expected to proceed through a two-step hydrolysis mechanism, leading to the formation of mono-aqua and di-aqua species. These aquated forms are generally more reactive than the parent compound.
-
Step 1: trans-[Pt(NH₃)₂(I)(H₂O)]⁺
-
Step 2: trans-[Pt(NH₃)₂(H₂O)₂]²⁺
These positively charged species are highly reactive and can readily interact with various nucleophiles present in the solution.
Q3: How does the stability of trans-diamminediiodoplatinum(II) compare to its cis-isomer and its dichloro analogue, transplatin?
Direct comparative stability studies for trans-diamminediiodoplatinum(II) are limited. However, some general principles apply:
-
cis vs. trans Isomers: For the dichloro analogues, some studies have shown that the trans isomer exhibits lower stability in complexes with certain biomolecules[1].
-
Iodo vs. Chloro Ligands: The Pt-I bond is weaker than the Pt-Cl bond. This would suggest that trans-diamminediiodoplatinum(II) is likely to be less stable and undergo hydrolysis more readily than trans-diamminedichloroplatinum(II) (transplatin). However, one study on the cis-isomer found its aquation to be slower than that of cisplatin, attributing this to the greater strength of the Pt-I bond in that specific context. This highlights the need for empirical determination of stability for the trans-diiodo complex.
Q4: What is the solubility of trans-diamminediiodoplatinum(II) in aqueous solutions?
While specific quantitative data for the trans-isomer is not available, the cis-isomer, cis-diamminediiodoplatinum(II), is known to have poor water solubility[2]. It is highly probable that the trans-isomer also exhibits low solubility in water.
Troubleshooting Guides
Issue 1: Unexpected Precipitation in Aqueous Solution
| Potential Cause | Troubleshooting Steps |
| Low intrinsic solubility | 1. Prepare solutions at the lowest effective concentration. 2. Consider using a co-solvent if compatible with your experimental system. Note that some organic solvents like DMSO can coordinate with the platinum center and alter the complex. |
| Formation of insoluble decomposition products | 1. Prepare fresh solutions immediately before use. 2. Store stock solutions at low temperatures (2-8°C) and protected from light to minimize degradation[3]. 3. Analyze the precipitate to confirm its identity. |
| Reaction with buffer components | 1. Avoid buffers containing nucleophilic species (e.g., phosphate, citrate) that can displace the iodo ligands. 2. Use non-coordinating buffers where possible. |
Issue 2: Inconsistent Experimental Results
| Potential Cause | Troubleshooting Steps |
| Degradation of the compound over time | 1. Prepare fresh solutions for each experiment. 2. If using a stock solution, perform a stability study under your specific experimental conditions (temperature, pH, light exposure) to determine its usable lifetime. 3. Monitor the purity of the solution over time using techniques like UV-Vis or HPLC. |
| Isomerization from trans to cis | 1. While less common for this type of complex in the dark, light exposure can sometimes induce isomerization. Protect solutions from light. 2. Periodically check the isomeric purity using a suitable analytical method. |
| Presence of impurities from synthesis | 1. Ensure the starting material is of high purity. Common impurities in platinum complex syntheses can include Magnus' green salt ([Pt(NH₃)₄][PtCl₄]) or unreacted starting materials[4]. 2. Purify the compound if necessary. |
Data Summary
Due to the limited availability of quantitative data for trans-diamminediiodoplatinum(II), the following table provides a comparative overview of related compounds to offer general guidance.
| Compound | Aqueous Solubility | Key Stability Factors | Notes |
| cis-Diamminedichloroplatinum(II) (Cisplatin) | 0.253 g/100 g H₂O | Increased chloride concentration enhances stability. Unstable in alkaline solutions. | Hydrolysis is a key activation step for its anti-cancer activity. |
| trans-Diamminedichloroplatinum(II) (Transplatin) | Low | Slowly hydrolyzes in aqueous solution. | Generally considered less biologically active than the cis-isomer. |
| cis-Diamminediiodoplatinum(II) | Poor | Prone to facile hydrolysis.[2] | Higher lipophilicity compared to cisplatin. |
| trans-Diamminediiodoplatinum(II) | Expected to be low | Likely prone to hydrolysis, potentially faster than the dichloro analogue due to the weaker Pt-I bond. | Specific data is not readily available. |
Experimental Protocols
Protocol 1: Monitoring Aqueous Stability by UV-Vis Spectroscopy
This protocol provides a general method to assess the stability of trans-diamminediiodoplatinum(II) in an aqueous solution over time.
Materials:
-
trans-diamminediiodoplatinum(II)
-
Aqueous buffer of choice (e.g., non-coordinating buffer)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Constant temperature water bath or incubator
Procedure:
-
Prepare a stock solution of trans-diamminediiodoplatinum(II) in the desired aqueous buffer at a known concentration.
-
Immediately after preparation (t=0), record the UV-Vis spectrum of the solution from 200-600 nm. The cis-isomer has a characteristic absorbance maximum around 359 nm, which can be used as a starting point for the trans-isomer[2].
-
Incubate the solution under controlled conditions (e.g., 25°C or 37°C, protected from light).
-
At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and record the UV-Vis spectrum.
-
Analyze the spectral changes over time. A decrease in the absorbance at the initial maximum and/or the appearance of new peaks can indicate degradation.
-
Plot the absorbance at the initial maximum against time to obtain a degradation profile.
Visualizations
Hydrolysis Pathway of trans-diamminediiodoplatinum(II)
Caption: Proposed aqueous hydrolysis pathway for trans-diamminediiodoplatinum(II).
Experimental Workflow for Stability Assessment
Caption: General workflow for assessing the aqueous stability of the compound.
Logical Relationship of Factors Affecting Stability
Caption: Factors influencing the stability of trans-diamminediiodoplatinum(II) in aqueous solutions.
References
- 1. Reaction of cis and trans isomers of platinum(II) diamminedichloride with purine, adensine and its derivatives in dilute solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stepwise encapsulation and controlled two-stage release system for cis-Diamminediiodoplatinum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cis-Diammine-diiodo platinum II | 13841-96-8 | FD21504 [biosynth.com]
- 4. US4332780A - Preparation of cis-diammine diodo platinum (II) - Google Patents [patents.google.com]
Technical Support Center: trans-Diamminediiodoplatinum(II) Isomerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-diamminediiodoplatinum(II). The information provided aims to help prevent, identify, and address the isomerization of the trans isomer to its cis counterpart.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of trans-diamminediiodoplatinum(II) isomerization?
The isomerization of trans-diamminediiodoplatinum(II) to the more thermodynamically stable cis isomer is primarily induced by exposure to light and heat. The square planar geometry of platinum(II) complexes allows for geometric isomerism, and energy input can overcome the activation barrier for the rearrangement of the ligands.
Q2: How can I prevent the isomerization of my trans-diamminediiodoplatinum(II) sample?
To minimize isomerization, it is crucial to protect the compound from light and heat. Store the solid compound and any solutions in amber vials or wrap the containers in aluminum foil. Storage at low temperatures (2-8 °C) is also recommended. When working with the compound, conduct experiments in a dimly lit environment or use light-blocking shields.
Q3: What solvents are recommended for handling trans-diamminediiodoplatinum(II)?
While specific quantitative data on solvent effects for this exact compound is limited, for analogous platinum(II) complexes, polar aprotic solvents may influence isomerization rates. It is advisable to use freshly purified, degassed solvents and to minimize the time the compound is in solution. For dissolution, consider solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) only when necessary and for immediate use, as these can potentially coordinate to the platinum center and facilitate isomerization. Aqueous solutions should be prepared fresh and used promptly.
Q4: How can I detect if my sample of trans-diamminediiodoplatinum(II) has isomerized?
Isomerization can be detected and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
HPLC: A reversed-phase HPLC method can separate the cis and trans isomers, allowing for their quantification.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected experimental results or loss of biological activity. | The trans-diamminediiodoplatinum(II) may have isomerized to the inactive cis isomer. | 1. Verify Isomeric Purity: Analyze the sample using HPLC or NMR to determine the ratio of trans to cis isomers. 2. Purify the Sample: If significant isomerization has occurred, purify the compound using the recrystallization protocol provided below. 3. Review Handling and Storage: Ensure that all future handling and storage of the compound are performed with strict exclusion of light and at low temperatures. |
| Discoloration of the solid compound (e.g., darkening). | This could indicate decomposition or the formation of impurities, potentially initiated by light or heat, which can also promote isomerization. | 1. Assess Purity: Use HPLC to check for the presence of impurities and to quantify the isomeric ratio. 2. Purify if Necessary: If the purity is compromised, recrystallization may be necessary. 3. Optimize Storage: Store the compound in a desiccator in the dark at 2-8 °C. |
| Difficulty dissolving the compound in a previously used solvent. | The presence of the less soluble cis isomer could be affecting the overall solubility. | 1. Confirm Isomer Ratio: Analyze the isomeric purity via HPLC. 2. Purification: If the cis isomer is present in significant amounts, purify the sample. |
Experimental Protocols
Protocol 1: Quantification of cis/trans Isomers by HPLC
This protocol provides a general framework for the separation and quantification of cis- and trans-diamminediiodoplatinum(II). Method optimization may be required for your specific instrumentation and sample matrix.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
Reagents:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Trifluoroacetic acid (TFA), HPLC grade.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in ACN.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the diamminediiodoplatinum(II) sample.
-
Dissolve the sample in a suitable solvent (e.g., a small amount of DMF followed by dilution with the mobile phase). Ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm (or a wavelength determined by UV-Vis scan of the isomers).
-
Injection Volume: 10 µL.
-
Gradient:
Time (min) % Mobile Phase B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
-
Analysis:
-
Run a standard of the pure trans isomer (if available) to determine its retention time. The cis isomer will have a different retention time.
-
Integrate the peak areas of the cis and trans isomers in the sample chromatogram to determine their relative percentages.
-
Protocol 2: Purification of trans-diamminediiodoplatinum(II) by Recrystallization
This protocol is adapted from methods used for the purification of the analogous cis-diamminedichloroplatinum(II) and may require optimization.[2]
Reagents:
-
Dimethylformamide (DMF).
-
0.1 N Hydrochloric acid (HCl).
Procedure:
-
Dissolution: In a fume hood, dissolve the impure diamminediiodoplatinum(II) sample in a minimal amount of DMF at room temperature. Gentle warming may be applied if necessary, but avoid excessive heat to prevent further isomerization.
-
Filtration (if necessary): If there are any insoluble impurities, filter the solution while warm through a pre-warmed funnel.
-
Precipitation: To the clear filtrate, slowly add an equal volume of 0.1 N HCl with stirring.
-
Crystallization: Allow the mixture to stand at room temperature for the crystals to form. The process can be aided by cooling in an ice bath once crystal formation has initiated.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold 0.1 N HCl, followed by a cold, non-polar solvent like diethyl ether to aid in drying.
-
Drying: Dry the purified crystals under vacuum in a desiccator, protected from light.
-
Purity Check: Analyze the purity of the recrystallized product using HPLC to confirm the removal of the cis isomer.
Data Summary
Due to the limited availability of specific quantitative data for the isomerization of trans-diamminediiodoplatinum(II), the following tables provide analogous data for related platinum complexes to illustrate the expected trends.
Table 1: Factors Influencing the Stability of trans-Platinum(II) Complexes.
| Parameter | Influence on Isomerization to cis Isomer | Rationale |
| Light Exposure | Increases rate | Provides the activation energy for isomerization. Photochemical pathways can be highly efficient. |
| Elevated Temperature | Increases rate | Provides thermal energy to overcome the activation barrier for isomerization. |
| Solvent Polarity | Can influence rate | Polar solvents may stabilize charged intermediates or transition states in the isomerization pathway. |
| Presence of Catalysts | Can increase rate | Certain species can act as catalysts for isomerization. |
Visualizations
Experimental Workflow for Isomerization Prevention and Analysis
Caption: Workflow for handling, analyzing, and purifying trans-diamminediiodoplatinum(II).
Logical Relationship of Factors Leading to Isomerization
Caption: Key factors that can induce the isomerization of the trans to the cis isomer.
References
purification techniques for high-purity trans-diamminediiodoplatinum(II)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of high-purity trans-diamminediiodoplatinum(II). Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of trans-diamminediiodoplatinum(II).
| Issue | Potential Cause | Recommended Solution |
| Product is a green or greenish-yellow powder. | Formation of Magnus's green salt ([Pt(NH₃)₄][PtCl₄]) as a byproduct. This can be caused by using an excess of ammonia during the synthesis.[1] | Filter the crude product and wash thoroughly with water to remove the more soluble Magnus's green salt. If the green color persists, consider a purification step where the desired trans isomer is dissolved in a minimal amount of a suitable solvent, leaving the insoluble salt behind. |
| Low yield of the desired trans-isomer. | - Incomplete reaction.- Loss of product during washing steps.- Isomerization to the cis-isomer under certain conditions. | - Ensure the reaction goes to completion by monitoring with appropriate analytical techniques.- Use ice-cold washing solvents to minimize product loss.- Avoid prolonged heating, which may favor isomerization. |
| Presence of the cis-isomer impurity. | The synthesis of the trans-isomer can sometimes yield the cis-isomer as a minor product. | The cis and trans isomers often have different solubilities. Attempt recrystallization from a suitable solvent system. The Kurnakow test can be used to confirm the presence of the cis-isomer.[1] |
| Final product contains residual starting materials (e.g., K₂[PtI₄]). | Insufficient washing of the final product. | Wash the filtered product thoroughly with deionized water, followed by ethanol and then ether to ensure all soluble starting materials and byproducts are removed.[1] |
| Product fails to crystallize. | - The solution is not sufficiently saturated.- The presence of impurities inhibiting crystallization. | - Concentrate the solution by slow evaporation.- Cool the solution in an ice bath to induce precipitation.- If impurities are suspected, an additional purification step, such as passing the solution through a short column of a suitable stationary phase, may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in the synthesis of trans-diamminediiodoplatinum(II) and how can I avoid it?
A1: A common impurity is Magnus's green salt ([Pt(NH₃)₄][PtCl₄]), which can form if an excess of ammonia is used during the synthesis from K₂[PtCl₄].[1] To avoid its formation, it is crucial to add the ammonia solution slowly and stoichiometrically.
Q2: How can I distinguish between the cis and trans isomers of diamminediiodoplatinum(II)?
A2: The Kurnakow test is a classic chemical test to differentiate between cis and trans isomers of diammineplatinum(II) halides.[1] When treated with an excess of thiourea, the trans isomer typically forms a white, poorly soluble precipitate of trans-[Pt(NH₃)₂(tu)₂]I₂, while the cis isomer forms a yellow, soluble complex, [Pt(tu)₄]I₂.[1] Additionally, spectroscopic techniques such as FT-IR and ¹⁹⁵Pt NMR can distinguish between the isomers based on their different symmetries.
Q3: What is a suitable solvent for washing the crude trans-diamminediiodoplatinum(II)?
A3: A common washing procedure involves washing the crude product sequentially with ice-cold deionized water, followed by ethanol, and finally ether.[1] This sequence effectively removes water-soluble impurities, less polar organic byproducts, and then helps in drying the final product.
Q4: My product purity is still low after washing. What is the next step?
A4: If washing is insufficient, recrystallization is the recommended next step. The choice of solvent is critical and depends on the solubility profile of your compound and its impurities. For related platinum complexes like cis-diamminedichloroplatinum(II), recrystallization from hot 0.1 M HCl has been reported to be effective.[2] A similar approach could be adapted for the diiodo analogue, but solubility tests should be performed first.
Q5: How can I assess the purity of my final product?
A5: High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of platinum complexes and can quantify the presence of isomers and other impurities. For related compounds, purity levels of >99.5% have been reported using HPLC.
Quantitative Data on Purification
The following table summarizes expected outcomes from purification steps. Note that specific data for trans-diamminediiodoplatinum(II) is scarce in the literature; therefore, data from the closely related cis-diamminediiodoplatinum(II) and other platinum complexes are provided as a reference.
| Purification Method | Compound | Metric | Value | Source |
| Controlled Precipitation | cis-Pt(NH₃)₂I₂ | Yield | 80-85% | (Adapted from[2]) |
| Washing | cis-Pt(NH₃)₂I₂ | Yield | 91-97% | [2] |
| Recrystallization (from 0.1 N HCl) | cis-Pt(NH₃)₂Cl₂ | Purity | No detectable trans-isomer or Magnus's green salt by HPLC | [2] |
| HPLC Analysis | cis-diiodo-(trans-L-1,2-cyclohexanediamine)Pt(II) | Purity | >99.5% |
Experimental Protocols
Protocol 1: Purification by Sequential Washing
This protocol is adapted from procedures for related platinum(II) complexes and is a fundamental step for removing common impurities.
-
Filtration: After synthesis, collect the crude trans-diamminediiodoplatinum(II) precipitate by vacuum filtration using a Büchner funnel.
-
Water Wash: While the solid is still in the funnel, wash it with three portions of ice-cold deionized water. This helps to remove any unreacted water-soluble starting materials and inorganic salts.
-
Ethanol Wash: Wash the solid with two portions of cold ethanol. This step helps to remove any organic impurities and residual water.[1]
-
Ether Wash: Finally, wash the solid with one portion of diethyl ether. This facilitates the drying of the product.[1]
-
Drying: Dry the purified product in a desiccator under vacuum to a constant weight.
Protocol 2: Purity Assessment using the Kurnakow Test
This protocol helps to qualitatively detect the presence of the cis-isomer impurity.
-
Sample Preparation: Place a small amount (a few milligrams) of the purified trans-diamminediiodoplatinum(II) in a test tube.
-
Dissolution: Add a minimal amount of deionized water to dissolve the complex. Gentle warming may be required.
-
Thiourea Addition: Add a few drops of a saturated aqueous solution of thiourea to the test tube.[1]
-
Observation: If the trans-isomer is pure, a white precipitate of trans-[Pt(NH₃)₂(tu)₂]I₂ should form. The formation of a yellow solution indicates the presence of the cis-isomer impurity.[1]
Visualizations
Caption: A logical workflow for the purification of trans-diamminediiodoplatinum(II).
References
Technical Support Center: Overcoming Resistance to trans-diamminediiodoplatinum(II) in Cancer Cells
This technical support center is designed for researchers, scientists, and drug development professionals investigating resistance to trans-diamminediiodoplatinum(II). It provides practical troubleshooting guides and frequently asked questions to address common experimental challenges.
Troubleshooting Guides
This section offers solutions to specific problems you might encounter during your research.
Issue 1: Higher than Expected IC50 Values or Complete Lack of Cytotoxicity
Question: We are not observing significant cytotoxicity with trans-diamminediiodoplatinum(II) in our cancer cell lines, even at high concentrations. Is the compound inactive, or is there an experimental issue?
Answer: While the trans isomer of platinum complexes is often less potent than the cis isomer, a complete lack of activity can point to several factors. The cytotoxicity of trans-platinum compounds is linked to the formation of monofunctional adducts and DNA-protein cross-links, which are different from the interstrand cross-links primarily caused by cisplatin.
Troubleshooting Steps:
-
Compound Integrity:
-
Solubility and Stability: Ensure the compound is fully dissolved. Iodido-complexes can have different solubility profiles. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and avoid repeated freeze-thaw cycles. Protect from light to prevent potential photodecomposition.
-
Purity Verification: If possible, verify the purity and identity of your trans-diamminediiodoplatinum(II) batch using analytical methods like NMR or mass spectrometry.
-
-
Cellular Uptake and Experimental Conditions:
-
Incubation Time: The formation of cytotoxic lesions by trans-platinum compounds can be slower than for cisplatin. Consider extending the drug incubation time (e.g., up to 72 or 96 hours) to allow for sufficient adduct formation.
-
Cellular Glutathione Levels: Trans-platinum monofunctional adducts are particularly susceptible to detoxification by glutathione (GSH).[1][2] Cell lines with high intrinsic levels of GSH may show strong resistance. Consider measuring baseline GSH levels in your cell lines.
-
-
Mechanism of Action Considerations:
-
DNA-Protein Cross-links: The primary mechanism of damage for some trans-platinum compounds involves DNA-protein cross-links rather than interstrand cross-links. Standard assays for interstrand cross-links might not reflect the true extent of DNA damage.
-
Synergistic Treatments: The cytotoxicity of trans-diamminedichloroplatinum(II) has been shown to be dramatically enhanced by hyperthermia (heat treatment), which promotes the formation of DNA-protein cross-links. Consider combination treatments if single-agent activity is low.
-
Experimental Workflow for Investigating Lack of Cytotoxicity
Caption: Troubleshooting workflow for unexpected inactivity of trans-diamminediiodoplatinum(II).
Issue 2: Developing a Stable trans-diamminediiodoplatinum(II)-Resistant Cell Line
Question: We are trying to generate a cell line with acquired resistance to trans-diamminediiodoplatinum(II) but are struggling with inconsistent resistance levels and high cell death. What is the best approach?
Answer: Developing a stable resistant cell line requires a careful and patient approach. High concentrations of the drug can lead to widespread cell death without selecting for truly resistant clones.
Recommended Strategy:
-
Dose Escalation Method:
-
Initial IC50 Determination: First, accurately determine the IC50 of the parental cell line to trans-diamminediiodoplatinum(II).
-
Chronic, Low-Dose Exposure: Start by continuously exposing the cells to a low concentration of the drug (e.g., at or slightly below the IC20-IC30).
-
Gradual Increase: Once the cells have adapted and are growing steadily, gradually increase the drug concentration in the culture medium. This process can take several months.
-
Pulsed High-Dose Exposure (Alternative): An alternative is to treat the cells with a higher concentration (e.g., IC50) for a short period (e.g., 24 hours), then allow them to recover in drug-free medium. Repeat this cycle multiple times. This method can sometimes be faster but may also lead to more heterogeneous populations.
-
-
Monitoring and Validation:
-
Regular IC50 Testing: Periodically test the IC50 of the developing cell line to monitor the level of resistance.
-
Clonal Selection: Once a resistant population is established, consider performing single-cell cloning to generate a homogenous resistant cell line.
-
Stability Check: After establishing a resistant line, culture it in drug-free medium for several passages to ensure the resistance phenotype is stable and not transient.
-
Logical Diagram for Developing a Resistant Cell Line
Caption: Step-by-step logic for generating a stable drug-resistant cell line.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to trans-platinum compounds?
A1: Resistance to trans-platinum compounds, while sharing some features with cisplatin, has distinct characteristics. The main mechanisms are:
| Mechanism Category | Specific Mechanisms | Key Molecules/Pathways Involved | Notes for trans-Isomers |
| Pre-target | Reduced Drug Accumulation | Copper transporters (CTR1), Organic Cation Transporters (OCTs) | Decreased drug influx is a common mechanism for platinum drug resistance.[3][4][5][6] |
| Increased Drug Efflux | ATP-binding cassette (ABC) transporters (e.g., MRP2) | Efflux pumps can remove the drug from the cell. | |
| Intracellular Drug Inactivation | Glutathione (GSH) , Metallothioneins (MTs) | Trans-platinum monofunctional adducts are highly susceptible to rapid inactivation by GSH, which is a key resistance mechanism.[1][2] | |
| On-target | Enhanced DNA Repair | DNA-Protein Cross-link (DPC) Repair , Nucleotide Excision Repair (NER) | DPCs are a major lesion for trans-platinum compounds. Enhanced repair of these lesions is critical for resistance. NER also plays a role.[7][8][9][10][11] |
| Increased DNA Damage Tolerance | Translesion Synthesis (TLS) Polymerases | Cells may develop mechanisms to replicate past DNA lesions, avoiding cell cycle arrest and apoptosis. | |
| Post-target | Evasion of Apoptosis | Alterations in Bcl-2 family proteins, p53 pathway | Downregulation of pro-apoptotic signals or upregulation of anti-apoptotic proteins can confer resistance. |
Q2: How do the cytotoxic lesions of trans-diamminediiodoplatinum(II) differ from cisplatin?
A2: The geometry of the isomers dictates the types of DNA adducts they form, which is central to their biological activity and resistance profiles.
| Feature | cisplatin | trans-diamminediiodoplatinum(II) |
| Primary DNA Lesion | 1,2-intrastrand cross-links | Monofunctional adducts, DNA-protein cross-links |
| Structural Impact on DNA | Significant bending and unwinding of the DNA helix | Less distortion of the DNA helix |
| Rate of Bifunctional Adduct Formation | Relatively rapid | Very slow, allowing for interception by cellular nucleophiles like GSH[1] |
| Recognition by DNA Repair | Primarily repaired by Nucleotide Excision Repair (NER) | Monofunctional adducts are poor substrates for NER; DNA-protein cross-links are repaired by specialized pathways (e.g., involving proteasomal degradation). |
Signaling Pathway for DNA Damage Response to Platinum Isomers
Caption: Contrasting DNA damage and repair pathways for cis- and trans-platinum isomers.
Q3: Are there any quantitative data on the cytotoxicity of trans-iodido-platinum(II) complexes in resistant cell lines?
A3: Yes, studies on similar trans-iodido-platinum(II) complexes provide valuable insights. The following table summarizes IC50 values for two such complexes compared to cisplatin in various cancer cell lines. Note that these complexes contain pyridine and amine ligands, not two ammine ligands, but they represent the closest available data for trans-iodido compounds.
Table 1: Comparative IC50 Values (µM) of Platinum Complexes after 96h Exposure [12]
| Cell Line | Cancer Type | Complex 1 (trans-[PtI₂(NH₃)(py)]) | Complex 2 (trans-[PtI₂(CH₃NH₂)(py)]) | Cisplatin |
| A549 | Lung Carcinoma | 15.5 (± 1.2) | 13.1 (± 1.0) | 8.0 (± 0.5) |
| MCF7 | Breast Adenocarcinoma | 12.3 (± 0.9) | 10.9 (± 0.8) | 9.5 (± 0.7) |
| HeLa | Cervical Carcinoma | 9.8 (± 0.7) | 8.5 (± 0.6) | 5.1 (± 0.4) |
| A2780 | Ovarian Carcinoma | 2.5 (± 0.2) | 1.9 (± 0.1) | 1.1 (± 0.1) |
| A2780cis | Cisplatin-Resistant Ovarian Carcinoma | 4.8 (± 0.4) | 3.5 (± 0.3) | 15.2 (± 1.1) |
Data adapted from Gómez-Torres et al. The results show that while the trans-iodido complexes are generally less potent than cisplatin in sensitive cells, they demonstrate a significantly lower resistance factor in the cisplatin-resistant A2780cis cell line, indicating they can partially overcome cisplatin resistance.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is for determining the IC50 value of a compound.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of trans-diamminediiodoplatinum(II). Remove the medium from the cells and add 100 µL of medium containing the desired drug concentrations. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plates for the desired period (e.g., 48, 72, or 96 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Western Blot for DNA Repair Protein Expression
This protocol can be used to compare the expression levels of key DNA repair proteins (e.g., ERCC1, XPF) between sensitive and resistant cell lines.
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-ERCC1) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 3: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol quantifies the percentage of apoptotic and necrotic cells after drug treatment.
-
Cell Treatment: Seed cells in 6-well plates and treat with trans-diamminediiodoplatinum(II) at the desired concentrations for a specified time. Include positive (e.g., staurosporine) and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
References
- 1. Interaction of trans-diamminedichloroplatinum(II) with DNA: formation of monofunctional adducts and their reaction with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of glutathion on the reaction of cis-and trans-diamminedichloroplatinum(II) with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cis-Diamminedichloroplatinum(II) accumulation in sensitive and resistant human ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid emergence of acquired cis-diamminedichloroplatinum(II) resistance in an in vivo model of human ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Drug-Resistance Mechanisms of Five Platinum-Based Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accumulation of cis-diamminedichloroplatinum(II) and platinum analogues by platinum-resistant murine leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vermeulenlab.com [vermeulenlab.com]
- 8. DNA repair pathways and cisplatin resistance: an intimate relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. RePub, Erasmus University Repository: Base and nucleotide excision repair facilitate resolution of platinum drugs-induced transcription blockage [repub.eur.nl]
- 11. Role of Nucleotide Excision Repair in Cisplatin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Photodynamic Efficiency of Platinum(II) Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the photodynamic efficiency of platinum(II) complexes, with a focus on applying these strategies to compounds like trans-diamminediiodoplatinum(II).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My trans-diamminediiodoplatinum(II) solution shows negligible reactive oxygen species (ROS) generation upon irradiation. Is my experimental setup flawed?
A1: Not necessarily. Simple platinum(II) complexes like trans-diamminediiodoplatinum(II) (a transplatin analogue) are primarily chemotherapeutic agents, not potent photosensitizers. Their mechanism of action typically involves binding to nuclear DNA, which is not a light-dependent process.[1][2] These complexes often lack the necessary chromophores for strong absorption in the visible light spectrum and efficient intersystem crossing (ISC) to a triplet state, which are critical for photodynamic therapy (PDT).[3][4] Therefore, low intrinsic photodynamic efficiency is expected. The goal is to introduce or enhance this property through strategic modifications.
Q2: How can I induce or improve the photosensitizing capabilities of a non-photoactive platinum(II) complex?
A2: The most effective strategy is to attach a photosensitizing ligand to the platinum core. This approach leverages the "heavy-atom effect" of platinum to enhance the photodynamic efficiency of the attached chromophore.
-
Mechanism: Upon light absorption, the photosensitizing ligand is excited to a singlet state (S₁). The proximity of the heavy platinum atom promotes rapid and efficient intersystem crossing (ISC) to the triplet state (T₁).[5] This long-lived triplet state can then transfer its energy to ground-state molecular oxygen (³O₂), generating cytotoxic singlet oxygen (¹O₂).[3][4]
-
Examples of Ligands: Consider incorporating ligands with known photosensitizing properties, such as porphyrins, chlorins, naphthalimides, or cyclometalating ligands like 2-(2′-thienyl)pyridine.[3][5][6]
Q3: I have conjugated a photosensitizer to my platinum complex, but the singlet oxygen quantum yield (ΦΔ) is still low. What could be the issue?
A3: Several factors could be at play:
-
Poor Ligand Selection: The triplet state energy of your photosensitizer may be too low to efficiently transfer energy to molecular oxygen.
-
Ancillary Ligand Effects: The other ligands on the platinum complex can significantly influence the overall photophysical properties. Electron-donating or -withdrawing groups can alter the energy levels of the metal-to-ligand charge transfer (MLCT) states, affecting the efficiency of singlet oxygen generation.[6]
-
Aggregation: Platinum complexes, especially planar ones, can aggregate in solution. This aggregation can lead to self-quenching of the excited state, reducing the quantum yield. Consider modifying the ligands to include bulky groups to prevent aggregation or conducting experiments in different solvents.
-
Measurement Issues: Ensure your experimental setup for measuring ΦΔ is correctly calibrated. This involves using a well-characterized standard photosensitizer (e.g., methylene blue, rose bengal), ensuring optically dilute solutions to avoid inner filter effects, and accurately measuring light absorption and the decay of the singlet oxygen probe.
Q4: What is the best way to deliver these modified, often hydrophobic, platinum complexes to cancer cells?
A4: Hydrophobicity and poor bioavailability are common challenges. Using nanocarriers is a highly effective strategy to improve drug delivery.[7][8]
-
Liposomes: These are lipid-based vesicles that can encapsulate hydrophobic drugs within their lipid bilayer.[7]
-
Polymeric Micelles: Amphiphilic block copolymers can self-assemble into micelles in aqueous solution, with a hydrophobic core that can carry the platinum complex.[9][10]
-
Solid Lipid Nanoparticles (SLNs): These are made from physiological lipids and can increase the solubility and stability of encapsulated drugs.[11]
-
Benefits: Nanocarrier-based delivery can improve drug efficacy, reduce side effects, and potentially overcome drug resistance mechanisms.[7][8] A study on cis-diamminediiodoplatinum(II) (the cis-isomer) showed that encapsulation in SLNs improved its stability and cellular inhibition activity.[11]
Q5: My nanocarrier formulation containing the platinum complex is unstable and aggregates over time. How can I troubleshoot this?
A5: Formulation instability is a common hurdle. Consider the following:
-
Surface Charge: Ensure the nanoparticles have sufficient surface charge (zeta potential) to induce electrostatic repulsion and prevent aggregation. You may need to incorporate charged lipids or polymers into your formulation.
-
PEGylation: The addition of polyethylene glycol (PEG) chains to the nanoparticle surface ("PEGylation") provides steric hindrance, which can prevent aggregation and also reduce clearance by the reticuloendothelial system in vivo.
-
Drug-to-Lipid/Polymer Ratio: An excessively high drug loading can disrupt the nanoparticle structure, leading to instability and drug leakage.[11] You may need to optimize this ratio to find a balance between loading capacity and stability.
-
Storage Conditions: Store your formulation at the recommended temperature (often 4°C) and protect it from light, especially if the complex is photoactive. Lyophilization (freeze-drying) with appropriate cryoprotectants can be a long-term storage solution.
Quantitative Data Summary
The choice of ligand coordinated to the platinum(II) center is critical for maximizing the singlet oxygen quantum yield (ΦΔ). The following table summarizes data from various studies on different platinum(II) complexes, illustrating the impact of ligand modification.
| Complex Type | Ligand System | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| Cyclometalated Pt(II) | [Pt(Thpy)(PPh₃)Cl] | 0.44 ± 0.02 | [6] |
| Cyclometalated Pt(II) | [Pt(Thpy)(PPh₃)(CH₃CN)] | 0.75 ± 0.04 | [6] |
| Cyclometalated Pt(II) | [Pt(Thpy)(PPh₃)(pyridine)] | 0.82 ± 0.06 | [6] |
| Tridentate Pt(II) | Naphthalimide-modified (Cationic) | 0.84 | [3] |
| Tridentate Pt(II) | Naphthalimide-modified (Neutral) | 0.89 | [3] |
Thpy = 2-(2′-thienyl)pyridine
This data clearly demonstrates that modifying the ancillary ligands (from Cl⁻ to CH₃CN or pyridine) or incorporating highly efficient photosensitizing moieties like naphthalimide can dramatically increase the singlet oxygen generation efficiency.[3][6]
Experimental Protocols
Protocol 1: Measurement of Singlet Oxygen Quantum Yield (ΦΔ)
This protocol describes a general method for determining the ΦΔ of a new photosensitizer (PS) using a chemical quencher and a reference PS with a known quantum yield.
Materials:
-
Test Photosensitizer (PS)
-
Reference Photosensitizer (e.g., Methylene Blue in methanol, ΦΔ = 0.52)
-
Singlet Oxygen Probe (e.g., 1,3-Diphenylisobenzofuran, DPBF)
-
Spectrophotometer (UV-Vis)
-
Light Source with a specific wavelength (e.g., laser or filtered lamp)
-
Cuvettes
-
High-purity, air-saturated solvent (e.g., DMF, Acetonitrile, Methanol)
Methodology:
-
Prepare Stock Solutions: Prepare stock solutions of the test PS, reference PS, and DPBF in the chosen solvent.
-
Determine Absorbance: Prepare separate, optically dilute solutions of the test PS and reference PS. The absorbance at the irradiation wavelength should be kept low (typically < 0.1) to ensure uniform light distribution.
-
Irradiation Setup:
-
Place a cuvette containing a solution of the test PS and DPBF into the spectrophotometer.
-
The solution should be continuously stirred during the experiment.
-
Position the light source to irradiate the cuvette.
-
-
Measurement:
-
Record the initial absorbance of DPBF at its absorption maximum (~415 nm).
-
Irradiate the solution for short, defined time intervals (e.g., 10-20 seconds).
-
After each interval, record the absorbance spectrum of DPBF. The absorbance will decrease as it reacts with singlet oxygen.
-
Continue until the DPBF absorbance has significantly decreased.
-
-
Data Analysis:
-
Plot the natural logarithm of the DPBF absorbance (ln(A)) versus the irradiation time. The slope of this line (k_sample) is proportional to the rate of DPBF photobleaching.
-
Repeat the exact same procedure (steps 3-5) using the reference PS instead of the test PS to obtain the slope k_ref.
-
-
Calculate Quantum Yield: The singlet oxygen quantum yield of the test sample (ΦΔ_sample) is calculated using the following equation:
ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample)
Where:
-
ΦΔ_ref is the known quantum yield of the reference.
-
k is the slope from the ln(A) vs. time plot.
-
I_abs is the light intensity absorbed by the photosensitizer, which can be calculated from the absorbance at the irradiation wavelength.
-
Visualizations: Workflows and Mechanisms
// Transitions S0 -> S1 [label="1. Light Absorption\n(Excitation)", color="#4285F4", fontcolor="#4285F4", style=bold]; S1 -> S0 [label="Fluorescence", color="#FBBC05", style=dashed]; S1 -> T1 [label="2. Intersystem Crossing (ISC)\n(Enhanced by Pt)", color="#EA4335", style=bold, arrowhead=normal]; T1 -> S0 [label="Phosphorescence", color="#FBBC05", style=dashed]; T1 -> O2_singlet [label="3. Energy Transfer", color="#34A853", style=bold, arrowhead=normal, constraint=false]; O2_ground -> T1 [style=invis]; // Helper for layout
// Logical connection {rank=same; S1; O2_ground;} {rank=same; T1; O2_singlet;} } dot Caption: The Jablonski diagram illustrates the key steps in photodynamic therapy (PDT).
// Nodes synthesis [label="Synthesis & Conjugation\n(Pt-Complex + Photosensitizer)", fillcolor="#4285F4"]; characterization1 [label="Structural Characterization\n(NMR, UV-Vis, MS)", fillcolor="#4285F4"]; formulation [label="Nanocarrier Formulation\n(e.g., Liposomes, Micelles)", fillcolor="#FBBC05"]; characterization2 [label="Physicochemical Characterization\n(Size, Zeta Potential, Drug Loading)", fillcolor="#FBBC05"]; photophys [label="Photophysical Analysis\n(Singlet Oxygen Quantum Yield)", fillcolor="#34A853"]; invitro [label="In Vitro Studies\n(Cellular Uptake, Phototoxicity Assay)", fillcolor="#EA4335"]; result [label="Data Analysis & Evaluation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges synthesis -> characterization1; characterization1 -> formulation; formulation -> characterization2; characterization2 -> photophys; photophys -> invitro; invitro -> result; } dot Caption: A typical workflow for developing and evaluating a nanocarrier-based photosensitizer.
// Central Goal goal [label="Enhance Photodynamic\nEfficiency of Pt(II) Complex", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Main Strategies strategy1 [label="Strategy 1:\nMolecular Modification", fillcolor="#FBBC05", fontcolor="#202124"]; strategy2 [label="Strategy 2:\nAdvanced Formulation", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Sub-points for Strategy 1 sub1_1 [label="Conjugate to a\nPhotosensitizer Ligand\n(e.g., Porphyrin, Chlorin)", fillcolor="#FFFFFF"]; sub1_2 [label="Leverage Heavy-Atom\nEffect to Boost ISC", fillcolor="#FFFFFF"];
// Sub-points for Strategy 2 sub2_1 [label="Encapsulate in\nNanocarriers\n(Liposomes, Micelles)", fillcolor="#FFFFFF"]; sub2_2 [label="Improve Solubility,\nStability, and Targeting", fillcolor="#FFFFFF"];
// Connections goal -> strategy1; goal -> strategy2; strategy1 -> sub1_1; strategy1 -> sub1_2; strategy2 -> sub2_1; strategy2 -> sub2_2; } dot Caption: Logical overview of the primary strategies to impart photodynamic activity.
References
- 1. Photo-cytotoxic trans diam(m)ine platinum(IV) diazido complexes more potent than their cis isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vb.vilniustech.lt [vb.vilniustech.lt]
- 3. mdpi.com [mdpi.com]
- 4. A Review of Photodynamic Therapy in Different Types of Tumors [transresurology.com]
- 5. mdpi.com [mdpi.com]
- 6. Efficient Singlet Oxygen Generation by Luminescent 2-(2′-Thienyl)Pyridyl Cyclometalated Platinum(II) Complexes and their Calixarene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanocarriers for delivery of platinum anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanocarriers for delivery of platinum anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nanocarriers for delivery of platinum anticancer drugs. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Stepwise encapsulation and controlled two-stage release system for cis-Diamminediiodoplatinum - PMC [pmc.ncbi.nlm.nih.gov]
addressing aggregation problems of trans-diamminediiodoplatinum(II) in solution
Welcome to the technical support center for trans-diamminediiodoplatinum(II). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and application of this compound, with a primary focus on its aggregation in solution.
Troubleshooting Guides
Issue: Precipitate Formation During Dissolution
Question: I am observing a precipitate immediately upon adding my solvent to the solid trans-diamminediiodoplatinum(II). What is causing this and how can I achieve a clear solution?
Answer:
Immediate precipitation upon solvent addition is a common issue stemming from the low aqueous solubility of trans-diamminediiodoplatinum(II), a characteristic often observed with trans-platinum complexes. The choice of solvent and dissolution technique is critical.
Troubleshooting Steps:
-
Solvent Selection: Aqueous buffers are often problematic. Consider starting with a small amount of a water-miscible organic solvent to wet the compound before adding the aqueous medium. Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are common choices for platinum complexes. However, be aware that DMSO can potentially react with the platinum complex by inserting itself into the ligand sphere.[1] Therefore, DMF is often a preferred starting point.
-
Sonication: Gentle sonication can aid in breaking up aggregates and promoting dissolution. Use a bath sonicator to avoid localized heating.
-
Gentle Heating: Cautious heating of the solution may increase solubility. However, elevated temperatures can also promote the cis-trans isomerization of platinum complexes in aqueous solutions.[1] It is advisable to conduct preliminary stability tests at your desired temperature.
-
pH Adjustment: The solubility of platinum complexes can be pH-dependent. While specific data for trans-diamminediiodoplatinum(II) is limited, exploring a pH range of 4.5-6.0, which is often used for cisplatin solutions in 0.9% NaCl, may be beneficial.[1]
Issue: Compound Crashes Out of Solution Over Time
Question: My trans-diamminediiodoplatinum(II) initially dissolved, but a precipitate formed after a few hours at room temperature or upon storage at 4°C. How can I prevent this delayed aggregation?
Answer:
Delayed precipitation indicates that the initial solution was likely supersaturated and thermodynamically unstable. The aggregation process can be influenced by factors such as temperature, concentration, and the presence of certain ions.
Troubleshooting Steps:
-
Optimize Concentration: Determine the maximum stable concentration of your compound in the chosen solvent system. This may require preparing a dilution series and monitoring for precipitation over time.
-
Co-solvents: Employing a co-solvent system can enhance stability. A mixture of an organic solvent (like DMF) and an aqueous buffer may maintain solubility more effectively than either solvent alone.
-
Formulation Strategies: For persistent aggregation issues, consider advanced formulation approaches. Encapsulation in carriers like solid lipid nanoparticles (SLNs) has been shown to improve the solubility and stability of related platinum complexes, such as cis-diamminediiodoplatinum(II).[2]
-
Storage Conditions: While refrigeration often slows degradation, it can decrease the solubility of some compounds. Evaluate the stability of your solution at both room temperature and 4°C to determine the optimal storage condition. Always protect solutions from light to prevent potential photochemical reactions.[1]
Frequently Asked Questions (FAQs)
Q1: What are the common solvents for dissolving trans-diamminediiodoplatinum(II)?
A1: Due to its low water solubility, initial dissolution in a minimal amount of a compatible organic solvent like Dimethylformamide (DMF) is recommended, followed by dilution with the desired aqueous medium. While Dimethyl sulfoxide (DMSO) can also be used, caution is advised due to its potential to act as a ligand.[1] For biological assays, ensure the final concentration of the organic solvent is compatible with your experimental system.
Q2: How does aggregation of trans-diamminediiodoplatinum(II) affect my in vitro experiments?
A2: Aggregation can significantly impact the outcome of in vitro assays. The formation of aggregates leads to a decrease in the concentration of the active, monomeric compound, potentially resulting in an underestimation of its biological activity (e.g., cytotoxicity). Furthermore, aggregates may be taken up by cells differently than the soluble form, leading to altered cellular responses and poor reproducibility.
Q3: Are there any known incompatibilities for trans-diamminediiodoplatinum(II) in solution?
A3: Platinum complexes are known to react with nucleophiles. Avoid solutions containing bisulfite, methionine, or other compounds with divalent sulfur, as these can react with the platinum center.[1] Additionally, contact with aluminum can cause the formation of a black precipitate.[1] When preparing solutions, use glassware and plasticware that are known to be inert.
Q4: Can I use sonication to redissolve aggregates?
A4: Yes, gentle bath sonication can be an effective method to break up aggregates and help redissolve precipitated material. However, this may only provide a temporary solution if the concentration is above the thermodynamic solubility limit.
Q5: What is the role of chloride ions in stabilizing platinum complex solutions?
A5: For chloroplatinum complexes like cisplatin, the presence of excess chloride ions (e.g., in 0.9% NaCl solution) can enhance stability by suppressing the aquation process, where a chloride ligand is replaced by a water molecule.[1] While trans-diamminediiodoplatinum(II) has iodo ligands, a similar principle of common ion effect might apply if working in iodide-containing media, though this is less common. The primary stability concern for the iodo complex is often its inherent reactivity and low solubility.
Quantitative Data Summary
The following table summarizes solubility and stability data for related platinum(II) complexes, which can serve as a reference for researchers working with trans-diamminediiodoplatinum(II).
| Compound | Solvent/Medium | Solubility/Stability Data | Reference |
| Cisplatin | Water (25°C) | 0.253 g/100 g | [1] |
| Cisplatin | 0.9% Sodium Chloride | Apparent molar solubility: 0.50 x 10⁻² M (after 72 hours) | [1] |
| Cisplatin | Dimethylformamide (DMF) (25°C) | Apparent molar solubility: 6.67 x 10⁻² M | [1] |
| Cisplatin | Dimethyl sulfoxide (DMSO) (25°C) | Apparent molar solubility: 116.6 x 10⁻² M | [1] |
| cis-Diamminediiodoplatinum(II) | Not specified | Poor water solubility and low stability noted as challenges. | [2] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of trans-diamminediiodoplatinum(II)
This protocol provides a general guideline for preparing a stock solution for in vitro experiments. The final concentration and solvent composition should be optimized for your specific application.
-
Weighing: Accurately weigh the desired amount of trans-diamminediiodoplatinum(II) in a sterile microcentrifuge tube.
-
Initial Dissolution: Add a minimal volume of high-purity DMF to the solid. For example, for a 10 mM stock, start by adding DMF to achieve a 100 mM pre-stock.
-
Vortexing and Sonication: Vortex the mixture thoroughly. If the solid does not fully dissolve, place the tube in a bath sonicator for 5-10 minutes, monitoring to ensure the solution does not overheat.
-
Dilution: Once the pre-stock is a clear solution, dilute it to the final desired stock concentration (e.g., 10 mM) with your chosen sterile aqueous buffer (e.g., phosphate-buffered saline or cell culture medium). Add the aqueous buffer slowly while vortexing to prevent precipitation.
-
Sterile Filtration: Filter the final stock solution through a 0.22 µm syringe filter to ensure sterility and remove any remaining micro-aggregates.
-
Storage: Store the stock solution in small aliquots, protected from light, at the determined optimal temperature. It is recommended to prepare fresh solutions for critical experiments.
Protocol 2: Formulation of trans-diamminediiodoplatinum(II) in Solid Lipid Nanoparticles (SLNs)
This protocol is adapted from a method used for cis-diamminediiodoplatinum(II) and can be a starting point for developing a nanoformulation to improve the solubility and stability of the trans isomer.[2]
-
Preparation of the Aqueous Phase: Dissolve an appropriate amount of a stabilizer, such as polyethylene glycol (PEG)-4000, in distilled water.
-
Preparation of the Organic Phase: Dissolve soy lecithin and stearic acid in a water-immiscible organic solvent like trichloromethane.
-
Emulsification: Under vigorous stirring, pour the organic phase into the aqueous phase at a controlled temperature (e.g., 30°C–90°C) to form an emulsion.
-
Drug Loading: For drug-loaded SLNs, dissolve the trans-diamminediiodoplatinum(II) in the aqueous phase along with the stabilizer before emulsification.
-
Solvent Evaporation: Continue stirring the emulsion until the organic solvent has fully evaporated, leading to the formation of SLNs.
-
Purification and Collection: Collect the SLN suspension and purify it by centrifugation and washing with distilled water to remove excess surfactant and unloaded drug.
-
Lyophilization: Freeze-dry the purified SLN suspension to obtain a powder that can be reconstituted for use.
Visualizations
Caption: Troubleshooting workflow for dissolution and aggregation problems.
Caption: Workflow for improving solubility via solid lipid nanoparticles.
References
Validation & Comparative
Unveiling the Cytotoxic Landscape of trans-Diamminediiodoplatinum(II): A Comparative Guide for Researchers
For Immediate Release
This guide offers a comprehensive comparison of the cytotoxic effects of trans-diamminediiodoplatinum(II), a trans-configured platinum(II) complex, against various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the evolving field of platinum-based chemotherapy, providing objective performance comparisons with supporting experimental data and detailed methodologies.
Executive Summary
While cisplatin, a cis-configured platinum complex, remains a cornerstone of cancer therapy, its efficacy is often limited by severe side effects and the development of drug resistance. This has spurred the investigation of alternative platinum compounds, including those with a trans geometry, such as trans-diamminediiodoplatinum(II). This guide summarizes the available data on the in vitro cytotoxicity of this compound, outlines the experimental protocols for its evaluation, and visualizes the key signaling pathways implicated in its mechanism of action.
Comparative Cytotoxicity of trans-Platinum(II) Complexes
The cytotoxic potential of platinum complexes is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the available IC50 values for trans-diamminediiodoplatinum(II) and a structurally related trans-platinum(II) complex across several human cancer cell lines. It is important to note that direct IC50 values for trans-diamminediiodoplatinum(II) are not available for all listed cell lines. In such cases, data for a comparable trans-platinum(II) complex, trans-[PtCl2(3,5-dimethyl-4-nitroisoxazole)2], is provided to offer a broader comparative perspective.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Citation |
| HeLa | Cervical Cancer | trans-diamminediiodoplatinum(II) | 33 | [1] |
| A549 | Lung Cancer | trans-[PtCl2(3,5-dimethyl-4-nitroisoxazole)2] | >100 | |
| MCF-7 | Breast Cancer | trans-[PtCl2(3,5-dimethyl-4-nitroisoxazole)2] | >100 | |
| HCT116 | Colorectal Cancer | Not Available | - |
Note: The data for A549 and MCF-7 cells corresponds to a different trans-platinum(II) complex and is included for comparative purposes. The original study on HeLa cells also investigated other trans-platinum(II) complexes, with IC50 values ranging from 5 to 33 µM.[1]
Experimental Protocols
The determination of cytotoxicity is a critical step in the evaluation of any potential anticancer agent. The following are detailed methodologies for two commonly employed in vitro assays: the MTT and Sulforhodamine B (SRB) assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of trans-diamminediiodoplatinum(II) and a vehicle control. Incubate for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from a dose-response curve by plotting the percentage of cell viability against the concentration of the compound.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat cells with the test compound and incubate for the desired duration.
-
Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.
-
Dye Solubilization: Air dry the plates and then add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value from the dose-response curve.
Visualizing the Mechanism of Action
Understanding the molecular pathways through which a compound exerts its cytotoxic effects is paramount for rational drug design and development. The following diagrams, generated using Graphviz, illustrate the experimental workflow for cytotoxicity testing and the proposed signaling pathways for trans-platinum(II) complex-induced apoptosis.
Concluding Remarks
The exploration of trans-configured platinum complexes like trans-diamminediiodoplatinum(II) represents a promising avenue in the quest for more effective and less toxic anticancer agents. The data presented in this guide, while highlighting the cytotoxic potential of this class of compounds, also underscores the need for further comprehensive studies to elucidate their full therapeutic potential and mechanisms of action across a wider range of cancer cell lines. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers embarking on such investigations.
References
A Comparative Analysis of the DNA Binding of trans-Diamminediiodoplatinum(II)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the DNA binding properties of trans-diamminediiodoplatinum(II) and its better-studied analog, trans-diamminedichloroplatinum(II) (transplatin), in relation to the clinically successful anticancer drug, cisplatin. While direct experimental data for the diiodo- complex is limited, this guide synthesizes available information on related compounds to project its DNA binding characteristics, supported by established trends in platinum chemistry.
Executive Summary
The geometry of platinum(II) complexes profoundly influences their interaction with DNA and, consequently, their biological activity. While cis-diamminedichloroplatinum(II) (cisplatin) is a cornerstone of cancer chemotherapy due to its ability to form specific DNA adducts that obstruct replication and transcription, its trans isomer, transplatin, is clinically inactive. This guide explores the nuances of DNA binding by trans-platinum complexes, with a special focus on the impact of the leaving group, specifically iodide in trans-diamminediiodoplatinum(II). The available evidence suggests that the iodide leaving group in the trans geometry leads to a remarkably higher interaction with DNA compared to its chloride counterpart.
Comparative DNA Binding Affinity and Kinetics
The interaction of platinum complexes with DNA is a critical determinant of their cytotoxic potential. While cisplatin exhibits a higher binding affinity for DNA compared to transplatin, the nature of the leaving group can significantly modulate this interaction.
| Compound | Binding Constant (K) M⁻¹ | Key Observations |
| cis-Diamminedichloroplatinum(II) (Cisplatin) | 5.51 x 10⁴[1] | Higher binding affinity compared to transplatin.[1] |
| trans-Diamminedichloroplatinum(II) (Transplatin) | 2.26 x 10⁴[1] | Lower binding affinity than cisplatin.[1] |
| trans-Diiodophosphine Pt(II) Complexes | Not Quantified | A remarkably higher interaction with DNA is reported as compared to the parent chlorido series.[2] |
| trans-Diamminediiodoplatinum(II) (Predicted) | Higher than Transplatin | The weaker Pt-I bond compared to the Pt-Cl bond is expected to facilitate faster aquation and subsequent DNA binding. |
DNA Adduct Formation and Structural Changes
The types of DNA adducts formed and the resultant structural perturbations are key to the differential biological activities of platinum isomers. Cisplatin primarily forms 1,2-intrastrand crosslinks, which cause a significant bending of the DNA helix. In contrast, transplatin is sterically hindered from forming these adducts and instead forms monofunctional adducts, interstrand crosslinks, and 1,3-intrastrand crosslinks. These adducts induce less distortion in the DNA structure.
The adducts of trans-diamminediiodoplatinum(II) are expected to be similar in type to those of transplatin. However, the faster reaction kinetics may lead to a different distribution of these adducts.
| Feature | cis-Diamminedichloroplatinum(II) (Cisplatin) | trans-Diamminedichloroplatinum(II) (Transplatin) | trans-Diamminediiodoplatinum(II) (Predicted) |
| Major Adducts | 1,2-intrastrand d(GpG) and d(ApG) crosslinks | Monofunctional adducts, interstrand crosslinks, 1,3-intrastrand crosslinks | Similar to transplatin, but potentially a higher proportion of bifunctional adducts due to faster kinetics. |
| DNA Structural Changes | Significant bending and unwinding of the DNA double helix. | Minor distortion of the DNA helix. | Similar to transplatin, with minor helical distortion. |
| Effect on DNA Replication | Strong inhibition of DNA synthesis. | Weaker inhibition of DNA synthesis compared to cisplatin. | Potentially stronger inhibition than transplatin due to increased DNA platination. |
| Effect on Transcription | Strong inhibition of transcription. | Less effective at blocking transcription; RNA polymerase can bypass trans-adducts more easily.[3] | Likely a more potent transcription inhibitor than transplatin. |
Experimental Protocols
Electrophoretic Mobility Shift Assay (EMSA) for Platinum-DNA Binding
This technique is used to qualitatively assess the binding of platinum compounds to DNA. The principle is that DNA platination will alter its conformation and charge, leading to a change in its electrophoretic mobility in a non-denaturing gel.
Protocol:
-
DNA Preparation: A short, labeled (e.g., with biotin or a fluorescent dye) double-stranded DNA oligonucleotide is used.
-
Binding Reaction: The labeled DNA is incubated with varying concentrations of the platinum complex in a suitable buffer (e.g., Tris-HCl, pH 7.4) for a defined period at 37°C.
-
Electrophoresis: The reaction mixtures are loaded onto a native polyacrylamide or agarose gel.
-
Detection: The gel is run, and the DNA bands are visualized using an appropriate detection method (e.g., chemiluminescence or fluorescence imaging). A shift in the mobility of the DNA band in the presence of the platinum complex indicates binding.
EMSA workflow for Pt-DNA binding.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to study the conformational changes in DNA upon platinum binding. The interaction of platinum complexes with DNA alters the helical structure, which can be detected as changes in the CD spectrum.
Protocol:
-
Sample Preparation: Solutions of DNA (e.g., calf thymus DNA) and the platinum complex are prepared in a suitable buffer (e.g., phosphate buffer).
-
Measurement: The CD spectrum of the DNA solution is recorded before and after the addition of the platinum complex. Spectra are typically recorded in the UV region (200-320 nm).
-
Analysis: Changes in the intensity and position of the positive and negative bands in the CD spectrum provide information about the nature of the DNA-platinum interaction and the resulting conformational changes. For instance, cisplatin binding typically leads to an increase in the positive band, while transplatin causes a decrease.
Cellular Response to trans-Platinum DNA Adducts
The formation of DNA adducts by platinum compounds triggers a complex cellular response known as the DNA Damage Response (DDR). This network of signaling pathways is crucial for maintaining genomic integrity. While both cisplatin and transplatin adducts activate the DDR, the downstream consequences differ, contributing to their distinct biological activities.
DNA damage response to trans-Pt adducts.
The less distorting nature of trans-platinum adducts may lead to less efficient recognition by the cellular machinery, potentially allowing for more facile bypass by polymerases and less potent activation of apoptotic pathways compared to cisplatin.
Conclusion
The DNA binding of trans-diamminediiodoplatinum(II) is predicted to be more robust than its dichloro analog, transplatin, due to the enhanced lability of the iodide leaving groups. This increased reactivity is likely to translate into a greater degree of DNA platination. However, the fundamental steric constraints of the trans geometry will still preclude the formation of the 1,2-intrastrand crosslinks that are characteristic of cisplatin and are crucial for its high antitumor activity. Consequently, while trans-diamminediiodoplatinum(II) may exhibit some cytotoxic effects, it is unlikely to match the therapeutic efficacy of cisplatin. Further experimental studies are warranted to fully elucidate the DNA binding profile and biological activity of this compound.
References
Assessing the In Vivo Efficacy of Platinum-Based Anticancer Agents: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the preclinical evaluation of novel therapeutic agents is a critical step in the journey from laboratory to clinic. This guide provides a comparative framework for assessing the in-vivo efficacy of platinum-based anticancer drugs, using the well-established compounds cisplatin, carboplatin, and oxaliplatin as benchmarks. While specific in-vivo data for trans-diamminediiodoplatinum(II) is not extensively available in the public domain, the methodologies and comparative data presented herein offer a robust template for the evaluation of new platinum analogs.
This guide will delve into the experimental protocols, comparative efficacy data in various animal models, and the underlying signaling pathways associated with these widely used chemotherapeutic agents.
Comparative In Vivo Efficacy of Cisplatin, Carboplatin, and Oxaliplatin
The following tables summarize the in-vivo efficacy of cisplatin, carboplatin, and oxaliplatin in various tumor models. These data are compiled from multiple preclinical studies and are intended to provide a comparative overview. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions.
| Drug | Animal Model | Tumor Model | Dosing Regimen | Key Efficacy Endpoints | Reference |
| Cisplatin | Mouse | Ovarian Cancer Xenograft (OCVAR3) | Sustained intraperitoneal (IP) delivery via microdevice (1.3 µ g/hour for 6 weeks) | Significant tumor growth inhibition compared to bolus IP administration | [1] |
| Mouse | Mammary Tumor | Single bolus injection (5 mg/kg) or fractionated/metronomic schedules | Metronomic dosing showed greater efficacy in controlling tumor progression | [2] | |
| Mouse | Small Cell Lung Cancer Xenograft (H526) | 3.0 mg/kg IP | Cessation of exponential tumor growth for at least 3 days | [3] | |
| Carboplatin | Mouse | Ovarian Cancer Xenograft (various cell lines) | Once weekly IP injections (25, 50, and 75 mg/kg for up to 6 cycles) | Dose-dependent tumor growth inhibition; response correlated well with 3D ex vivo models | [4][5] |
| SCID Mouse | Testicular Nonseminomatous Germ Cell Tumor Xenograft | 60 mg/kg cycled twice | Tumor eradication and long-term tumor-free survival | [6][7] | |
| Mouse | Triple-Negative Breast Cancer PDX | Single IP injection (40 mg/kg) | Decrease in tumor size in sensitive models | [8] | |
| Oxaliplatin | Mouse | Colorectal Cancer Explants (PDCCEs) | 10 mg/kg weekly IP for 2.5 weeks | Significant tumor growth inhibition | [9] |
| Mouse | Colon Cancer (abdominal implantation model) | 5 mg/kg IP | Significant reduction in tumor weight and number of nodules | [10] | |
| Mouse | Colorectal Cancer Spheroids (HCT116) | Mimicked in vivo plasma concentrations | 70% growth inhibition on-chip, representative of xenograft response | [11][12] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the accurate assessment and comparison of in-vivo drug efficacy. Below are representative protocols derived from studies on established platinum compounds.
General In Vivo Xenograft Efficacy Study Protocol
-
Cell Culture and Animal Models:
-
Human cancer cell lines (e.g., OVCAR3 for ovarian cancer, HCT116 for colorectal cancer) are cultured under standard conditions.
-
Immunocompromised mice (e.g., athymic nude or SCID mice) are typically used to prevent rejection of human tumor xenografts.[3]
-
-
Tumor Implantation:
-
Tumor Growth Monitoring and Treatment Initiation:
-
Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, with volume calculated using the formula: (Length x Width²) / 2.[9]
-
Once tumors reach the desired size, animals are randomized into control and treatment groups.
-
-
Drug Administration:
-
Efficacy and Toxicity Assessment:
-
Tumor Growth Inhibition (TGI): Tumor volumes are monitored throughout the study. TGI is calculated as a percentage reduction in the mean tumor volume of the treated group compared to the control group.[9]
-
Survival Analysis: In some studies, the endpoint is overall survival, with survival curves generated using the Kaplan-Meier method.
-
Toxicity Monitoring: Animal body weight is monitored as a general indicator of toxicity.[13] Other assessments may include complete blood counts and histological analysis of major organs at the end of the study.[1]
-
Visualizing Experimental and Biological Pathways
To better understand the experimental workflow and the proposed mechanism of action of platinum-based drugs, the following diagrams are provided.
Caption: Experimental workflow for assessing in vivo anti-tumor efficacy.
Caption: Simplified signaling pathway of platinum drug-induced apoptosis.
Conclusion
The in vivo assessment of novel platinum-based anticancer agents like trans-diamminediiodoplatinum(II) is a complex but essential process. By leveraging the extensive knowledge gained from preclinical studies of cisplatin, carboplatin, and oxaliplatin, researchers can design robust experiments to determine the efficacy and toxicity of new compounds. The comparative data and standardized protocols presented in this guide offer a valuable resource for the preclinical development of the next generation of platinum-based cancer therapies. The ultimate goal is to identify novel agents with improved efficacy and a more favorable safety profile compared to existing treatments.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. scientificarchives.com [scientificarchives.com]
- 3. A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts | In Vivo [iv.iiarjournals.org]
- 4. Carboplatin response in preclinical models for ovarian cancer: comparison of 2D monolayers, spheroids, ex vivo tumors and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficient carboplatin single therapy in a mouse model of human testicular nonseminomatous germ cell tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. auajournals.org [auajournals.org]
- 8. labs.dgsom.ucla.edu [labs.dgsom.ucla.edu]
- 9. aacrjournals.org [aacrjournals.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. The Effect of Dynamic, In Vivo-like Oxaliplatin on HCT116 Spheroids in a Cancer-on-Chip Model Is Representative of the Response in Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Effect of Dynamic, In Vivo-like Oxaliplatin on HCT116 Spheroids in a Cancer-on-Chip Model Is Representative of the Response in Xenografts [mdpi.com]
- 13. Enhanced antitumor efficacy of cisplatin for treating ovarian cancer in vitro and in vivo via transferrin binding - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Phototoxicity of Platinum(II) Diiodido Complexes in Cancer Therapy
The landscape of cancer treatment is continually evolving, with photodynamic therapy (PDT) emerging as a promising modality due to its spatial and temporal control, which minimizes damage to healthy tissues. In this context, platinum(II) complexes, traditionally known for their role in chemotherapy, are being reimagined as photoactivatable agents. This guide provides a comparative overview of the phototoxicity of various platinum(II) diiodido complexes, offering insights for researchers, scientists, and drug development professionals. We will delve into their cytotoxic and phototoxic activities, mechanisms of action, and the experimental protocols used to evaluate their efficacy.
Introduction to Platinum(II) Diiodido Complexes in Photodynamic Therapy
Cisplatin and its analogues are mainstays in cancer chemotherapy, primarily acting through the formation of DNA adducts that trigger apoptosis.[1][2] However, their efficacy is often limited by severe side effects and the development of drug resistance.[1] Photodynamic therapy offers an alternative approach, utilizing a photosensitizer that, upon light activation, generates reactive oxygen species (ROS) to induce localized cell death.[3][4]
Platinum(II) diiodido complexes have garnered interest as potential photosensitizers. The presence of heavy iodide ligands can enhance the intersystem crossing from the photoexcited singlet state to the triplet state, a key step for subsequent energy transfer to molecular oxygen to produce cytotoxic singlet oxygen (\¹O₂). Furthermore, some platinum complexes themselves can be photoreduced to more active cytotoxic species upon irradiation.[5] This dual mechanism of action—phototoxicity and potential for DNA damage—makes them intriguing candidates for next-generation anticancer agents.
Comparative Phototoxicity and Cytotoxicity
The efficacy of a photoactivatable drug is often quantified by its half-maximal inhibitory concentration (IC₅₀) in the dark and under illumination. A high phototoxicity index (PI), calculated as the ratio of IC₅₀ (dark) to IC₅₀ (light), is desirable as it indicates a large therapeutic window.
While comprehensive comparative studies focusing solely on the phototoxicity of a wide range of platinum(II) diiodido complexes are still emerging, we can synthesize available data to draw initial comparisons. For instance, novel cis-Pt(II) diiodido complexes containing alkylpyrazole ligands have demonstrated significantly greater potency than their chlorido counterparts and even cisplatin, particularly in cisplatin-resistant cell lines.[6][7] This enhanced activity is attributed to their increased hydrophobicity, leading to better cellular accumulation.[6]
Another study on trans-platinum diiodido complexes bearing aliphatic amines and pyridines showed that UVA irradiation increases their reactivity towards model nucleobases, suggesting a photo-induced enhancement of their DNA-binding capacity.[8] While this study focused more on photo-enhanced reactivity than classical phototoxicity via ROS, it highlights a distinct mechanism of light-induced anticancer activity.
Below is a summary table of the cytotoxic activities of selected platinum(II) diiodido complexes from the literature. It is important to note that direct comparison of IC₅₀ values across different studies should be done with caution due to variations in cell lines, incubation times, and light sources.
| Complex | Cell Line | IC₅₀ (µM) - Dark | IC₅₀ (µM) - Light | Light Source/Dose | Phototoxicity Index (PI) | Reference |
| [PtI₂(isobutyl ester of (S,S)-1,3-propanediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid)] (C1) | HeLa | 4.6 ± 0.6 | Not Reported | Not Applicable | Not Applicable | [9] |
| [PtI₂(n-pentyl ester of (S,S)-1,3-propanediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid)] (C2) | HeLa | 6.2 ± 0.8 | Not Reported | Not Applicable | Not Applicable | [9] |
| [PtI₂(isopentyl ester of (S,S)-1,3-propanediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid)] (C3) | HeLa | 5.8 ± 0.7 | Not Reported | Not Applicable | Not Applicable | [9] |
| cis-[PtI₂(3-methylpyrazole)₂] (9a) | A2780cisR | 21 | Not Reported | Not Applicable | Not Applicable | [7] |
| cis-[PtI₂(3,5-dimethylpyrazole)₂] (9b) | A2780cisR | 19 | Not Reported | Not Applicable | Not Applicable | [7] |
| trans-[PtI₂(pyridine)(isopropylamine)] (1) | SAOS-2 | >50 | Not Reported | UVA | Not Reported | [8] |
| trans-[PtI₂(3,5-dimethylpyridine)(isopropylamine)] (2) | SAOS-2 | >50 | Not Reported | UVA | Not Reported | [8] |
Note: The table highlights the current gap in the literature regarding direct phototoxicity data for many reported platinum(II) diiodido complexes.
Mechanisms of Phototoxic Action
The phototoxicity of platinum(II) complexes can be mediated through several pathways. A primary mechanism in PDT is the generation of singlet oxygen. Upon absorption of light, the photosensitizer is excited to a singlet state, followed by intersystem crossing to a longer-lived triplet state. This triplet state can then transfer its energy to ground-state molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂), which can induce oxidative damage to cellular components, leading to apoptosis or necrosis.
Some platinum complexes, particularly those with specific ligands, can undergo photo-induced ligand dissociation or photoreduction, leading to the formation of more reactive species that can bind to DNA and other cellular targets.[5] For example, UVA irradiation has been shown to promote the release of a pyridine ligand from a trans-platinum(II) diiodido complex, enhancing its reaction with guanosine monophosphate (5'-GMP), a model for DNA interaction.[8]
The overall mechanism of cell death is often a combination of these pathways and can vary depending on the specific complex, its cellular localization, and the light dose used.
Signaling Pathway for Photodynamic Therapy-Induced Apoptosis
Caption: General signaling pathway for PDT-induced apoptosis.
Experimental Protocols
To ensure reproducibility and facilitate comparison across studies, detailed experimental protocols are crucial. Below are outlines of key methodologies used in the evaluation of platinum(II) diiodido complexes.
-
General Synthesis of cis-[PtI₂(L)₂]: Typically, K₂[PtCl₄] is reacted with an excess of potassium iodide (KI) to form K₂[PtI₄]. The desired ligand (L), such as an alkylpyrazole, is then added to the aqueous solution of K₂[PtI₄] and stirred at room temperature. The resulting precipitate, the cis-[PtI₂(L)₂] complex, is then filtered, washed with water and ethanol, and dried.
-
Characterization: The synthesized complexes are characterized using various spectroscopic techniques:
-
¹H, ¹³C, and ¹⁹⁵Pt NMR Spectroscopy: To confirm the structure and purity of the complexes.[6]
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition.[6]
-
Infrared (IR) and UV-Vis Spectroscopy: To study the vibrational modes and electronic transitions, respectively.[9]
-
-
Cell Culture: Human cancer cell lines (e.g., HeLa, A2780, SAOS-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Assay:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the platinum complexes. For phototoxicity studies, a parallel set of plates is kept in the dark, while another set is exposed to a specific wavelength and dose of light.
-
After a set incubation period (e.g., 24-72 hours), the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Following further incubation, the formazan crystals formed are dissolved in a solvent like DMSO.
-
The absorbance is measured using a microplate reader, and the IC₅₀ values are calculated.[10]
-
Experimental Workflow for Phototoxicity Screening
References
- 1. mta.scholaris.ca [mta.scholaris.ca]
- 2. Biological Evaluation of Dinuclear Platinum(II) Complexes with Aromatic N-Heterocycles as Bridging Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodynamic killing of cancer cells by a Platinum(II) complex with cyclometallating ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in noble metal complex based photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diazido platinum( iv ) complexes for photoactivated anticancer chemotherapy - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C9QI00288J [pubs.rsc.org]
- 6. Novel cis-Pt(II) Complexes with Alkylpyrazole Ligands: Synthesis, Characterization, and Unusual Mode of Anticancer Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, characterization and cytotoxic activity of novel platinum(II) iodido complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photoactive monofunctional platinum(II) anticancer complexes of multidentate phenanthridine-containing ligands: photocytotoxicity and evidence for interaction with DNA - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Purity of Synthesized trans-diamminediiodoplatinum(II) via Nuclear Magnetic Resonance Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients is paramount. This guide provides a comprehensive comparison of trans-diamminediiodoplatinum(II) with its potential impurities using ¹H and ¹⁹⁵Pt Nuclear Magnetic Resonance (NMR) spectroscopy, supported by detailed experimental protocols.
The synthesis of trans-diamminediiodoplatinum(II), a square planar platinum(II) complex, can often be accompanied by the formation of its cis isomer, unreacted starting materials, or side products. NMR spectroscopy is a powerful analytical technique for the non-destructive characterization and quantification of these species, providing critical insights into the purity of the synthesized compound.
Comparative NMR Data
The following table summarizes the expected ¹H and ¹⁹⁵Pt NMR chemical shifts for trans-diamminediiodoplatinum(II) and its common impurities in dimethyl sulfoxide-d₆ (DMSO-d₆), a common solvent for platinum complexes. These values are essential for identifying the components in a sample of synthesized trans-diamminediiodoplatinum(II).
| Compound | Isomer/Type | ¹H Chemical Shift (ppm) | ¹⁹⁵Pt Chemical Shift (ppm) | Expected Multiplicity and Coupling |
| Diamminediiodoplatinum(II) | trans | ~4.5 - 5.0 | ~ -2800 to -2900 | ¹H: Broad singlet. ¹⁹⁵Pt: Singlet. |
| Diamminediiodoplatinum(II) | cis | ~4.5 - 5.0 | ~ -2800 to -2900 | ¹H: Broad singlet. ¹⁹⁵Pt: Singlet. Note: Chemical shifts are expected to be very similar to the trans isomer. |
| Tetraammineplatinum(II) iodide | Potential Side Product | ~4.07 | Not applicable | ¹H: Singlet. |
| Potassium tetraiodoplatinate(II) | Starting Material | No signal | ~ -2850 | ¹⁹⁵Pt: Singlet. |
| Analogue of Magnus's Salt ([Pt(NH₃)₄][PtI₄]) | Potential Impurity | ~4.07 | Two signals expected | ¹H: Singlet. ¹⁹⁵Pt: Two distinct signals, one for the cation [Pt(NH₃)₄]²⁺ and one for the anion [PtI₄]²⁻. |
Note: The exact chemical shifts can be influenced by concentration, temperature, and the specific NMR instrument used. The values presented are based on literature data for analogous compounds and general principles of NMR spectroscopy.
Experimental Protocols
Accurate and reproducible NMR data are contingent on meticulous experimental procedures. Below are detailed protocols for the preparation of samples and the acquisition of ¹H and ¹⁹⁵Pt NMR spectra.
Sample Preparation
-
Solvent Selection: Use high-purity, deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Concentration: Dissolve approximately 10-20 mg of the synthesized trans-diamminediiodoplatinum(II) in 0.5-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio, particularly for the less sensitive ¹⁹⁵Pt nucleus. Neutral platinum complexes can have low solubility, so gentle warming or sonication may be necessary to aid dissolution.
-
Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) can be used as an internal standard for ¹H NMR (δ = 0.00 ppm). For ¹⁹⁵Pt NMR, an external reference of K₂[PtCl₆] in D₂O is commonly used (δ = 0 ppm).
¹H NMR Spectroscopy
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral dispersion.
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: Typically 10-15 ppm.
-
Number of Scans: 16 to 64 scans are usually sufficient.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Baseline correction should also be performed.
¹⁹⁵Pt NMR Spectroscopy
-
Instrument: A spectrometer equipped with a broadband probe capable of detecting the ¹⁹⁵Pt frequency is required.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Spectral Width: A wide spectral width is necessary due to the large chemical shift range of ¹⁹⁵Pt (e.g., 500-1000 ppm).
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is often required due to the lower sensitivity of the ¹⁹⁵Pt nucleus and the typically lower concentration of platinum complexes. For poorly soluble neutral complexes, overnight acquisitions may be necessary.[1]
-
Relaxation Delay: A short relaxation delay (e.g., 1 second) can be used to expedite data acquisition, although a longer delay may be necessary for quantitative analysis.
-
-
Data Processing: Similar to ¹H NMR, the data should be processed with Fourier transformation, phasing, and baseline correction.
Purity Validation Workflow
The following diagram illustrates the logical workflow for validating the purity of synthesized trans-diamminediiodoplatinum(II) using NMR spectroscopy.
Caption: Workflow for NMR-based purity validation.
Interpreting the Results
By comparing the acquired ¹H and ¹⁹⁵Pt NMR spectra with the reference data, researchers can confidently identify the presence of the desired trans-diamminediiodoplatinum(II) and any potential impurities. The integration of the signals in the ¹H NMR spectrum can be used to quantify the relative amounts of the different species present, providing a quantitative measure of the purity of the synthesized product. While the ¹⁹⁵Pt chemical shifts of the cis and trans isomers are expected to be very similar, the presence of other impurities, such as the starting material or side products, will be readily apparent from distinct signals in both the ¹H and ¹⁹⁵Pt NMR spectra. This multi-nuclear NMR approach provides a robust and reliable method for the quality control of synthesized platinum-based therapeutic agents.
References
A Comparative Spectroscopic Analysis of trans-diamminediiodoplatinum(II) and Related Platinum(II) Complexes
A comprehensive guide for researchers and drug development professionals on the cross-referencing of spectroscopic data for the promising anti-cancer agent, trans-diamminediiodoplatinum(II), in comparison to its clinically established analogues, cisplatin and transplatin. This guide provides a detailed summary of key infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopic data in a comparative format, alongside the experimental protocols utilized for their acquisition.
Introduction
trans-diamminediiodoplatinum(II) is a square planar platinum(II) complex that has garnered significant interest within the scientific community for its potential as a chemotherapeutic agent. Understanding its structural and electronic properties through spectroscopic analysis is crucial for elucidating its mechanism of action and for the development of new, more effective platinum-based drugs. This guide serves as a practical resource for the cross-referencing of its spectroscopic data against the well-characterized spectra of cisplatin (cis-diamminedichloroplatinum(II)) and transplatin (trans-diamminedichloroplatinum(II)).
Comparative Spectroscopic Data
The following tables summarize the key vibrational and nuclear magnetic resonance spectroscopic data for trans-diamminediiodoplatinum(II) and its chloro-analogues.
Table 1: Infrared (IR) and Raman Spectroscopic Data (cm⁻¹) for Platinum(II) Diammine Complexes
| Vibrational Mode | trans-diamminediiodoplatinum(II) | cis-diamminediiodoplatinum(II) | Cisplatin (cis-DDP) | Transplatin (trans-DDP) |
| ν(Pt-N) | - | 476[1] | ~500-530 | ~480-500 |
| ν(Pt-I) | - | - | - | - |
| ν(Pt-Cl) | - | - | ~320-330 | ~330-340 |
| δ(NH₃) | - | 1601[1] | ~1560-1620 | ~1560-1620 |
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopic Data (ppm) for Platinum(II) Diammine Complexes
| Nucleus | trans-diamminediiodoplatinum(II) | cis-diamminediiodoplatinum(II) | Cisplatin (cis-DDP) | Transplatin (trans-DDP) |
| ¹H (NH₃) | - | - | ~3.5-4.5 | ~3.5-4.5 |
| ¹⁵N | - | - | ~-60 to -70 | ~-50 to -60 |
| ¹⁹⁵Pt | - | - | ~-2090 | ~-2130 |
Experimental Protocols
Detailed experimental methodologies are critical for the reproduction and comparison of spectroscopic data. Below are generalized protocols for the acquisition of IR, Raman, and NMR spectra of solid-state platinum complexes.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a suitable detector for the far-IR region (e.g., deuterated triglycine sulfate - DTGS) is typically used.
Sample Preparation: Solid samples are prepared as potassium bromide (KBr) pellets or as a mull with an appropriate mulling agent (e.g., Nujol). For KBr pellets, a small amount of the sample is intimately mixed with dry KBr powder and pressed into a transparent disk. For Nujol mulls, the sample is ground to a fine powder and mixed with a drop of Nujol oil to form a paste, which is then pressed between two KBr or polyethylene plates.
Data Acquisition: Spectra are typically recorded from 4000 to 200 cm⁻¹. A background spectrum of the KBr pellet or mulling agent is recorded and subtracted from the sample spectrum. Multiple scans are averaged to improve the signal-to-noise ratio.
Raman Spectroscopy
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., He-Ne laser at 633 nm or a diode laser at 785 nm) and a sensitive detector (e.g., a charge-coupled device - CCD) is employed.
Sample Preparation: Solid samples are typically placed in a capillary tube or on a microscope slide. The laser is focused on the sample, and the scattered light is collected.
Data Acquisition: Raman spectra are recorded over a similar range to IR spectra. The laser power and acquisition time are optimized to obtain a good quality spectrum without causing sample decomposition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer is required for obtaining ¹⁵N and ¹⁹⁵Pt spectra.
Sample Preparation: The platinum complex is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The concentration of the sample should be optimized for the specific nucleus being observed, typically in the range of 10-50 mg/mL. For ¹⁵N NMR, isotopically enriched samples are often used to enhance sensitivity.
Data Acquisition:
-
¹H NMR: Standard single-pulse experiments are used.
-
¹⁵N and ¹⁹⁵Pt NMR: Due to the low natural abundance and/or gyromagnetic ratios of these nuclei, specialized techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) or inverse-detected methods (e.g., HSQC, HMBC) are often employed to enhance sensitivity. A suitable reference standard is used for chemical shift calibration (e.g., liquid ammonia for ¹⁵N, K₂PtCl₆ for ¹⁹⁵Pt).
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates a logical workflow for the comparative analysis of spectroscopic data for platinum(II) complexes.
Caption: Workflow for comparative spectroscopic analysis of platinum(II) complexes.
References
A Comparative Guide to the Electrochemical Behavior of trans- and cis-Diamminediiodoplatinum(II)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for comparing the electrochemical behavior of trans- and cis-diamminediiodoplatinum(II). While extensive research has been conducted on the biological activity of platinum-based anticancer agents, direct comparative studies on the electrochemical properties of the diiodo isomers are notably scarce in published literature. This document outlines the theoretical considerations, a detailed experimental protocol for conducting such a comparison, and the expected electrochemical processes.
Introduction to the Isomers and Electrochemical Significance
Cis-diamminediiodoplatinum(II) and its trans isomer are analogues of the well-known anticancer drug cisplatin and its inactive isomer transplatin. The geometric arrangement of the ligands around the central platinum(II) ion significantly influences their chemical reactivity and biological efficacy. The electrochemical behavior of these complexes, specifically their redox potentials and electron transfer kinetics, is crucial for understanding their stability, reaction mechanisms, and potential interactions in biological systems. For instance, the reduction of Pt(II) to Pt(0) can be a key step in the decomposition or activation of these compounds.
Due to the limited availability of direct experimental data comparing the electrochemical profiles of cis- and trans-diamminediiodoplatinum(II), this guide focuses on providing a robust methodology for researchers to conduct their own comparative analysis using cyclic voltammetry.
Theoretical Considerations for Electrochemical Behavior
The electrochemical properties of cis- and trans-diamminediiodoplatinum(II) are expected to differ due to their distinct molecular geometries. The dipole moment of the cis isomer is generally higher than that of the trans isomer, which can influence its interaction with the solvent and the electrode surface. Furthermore, the arrangement of the ligands can affect the energy levels of the frontier molecular orbitals involved in the electron transfer process.
It is hypothesized that the reduction of the Pt(II) center would be the primary electrochemical event. The relative ease of this reduction (i.e., the redox potential) will be influenced by the electron-donating or -withdrawing nature of the ligands and their spatial arrangement. While direct data is unavailable, studies on analogous Pt(IV) diamine complexes have shown that geometric isomers can exhibit different reduction potentials.
Proposed Experimental Protocol: Cyclic Voltammetry
This section details a comprehensive protocol for the comparative electrochemical analysis of cis- and trans-diamminediiodoplatinum(II) using cyclic voltammetry.
Objective: To determine and compare the redox potentials and electrochemical characteristics of cis- and trans-diamminediiodoplatinum(II).
Materials:
-
cis-diamminediiodoplatinum(II)
-
trans-diamminediiodoplatinum(II)
-
Anhydrous, deaerated dimethylformamide (DMF) or other suitable non-aqueous solvent
-
Tetrabutylammonium hexafluorophosphate (TBAPF₆) or other suitable supporting electrolyte
-
High-purity argon or nitrogen gas
-
Polishing materials for the working electrode (e.g., alumina slurry)
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Glassy carbon working electrode
-
Platinum wire or graphite rod counter electrode
-
Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode
-
Inert gas purging system
Procedure:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and then with the solvent (DMF).
-
Dry the electrode completely before use.
-
-
Electrolyte Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte (TBAPF₆) in the chosen solvent (DMF).
-
Purge the electrolyte solution with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.
-
-
Analyte Solution Preparation:
-
Prepare 1 mM solutions of both cis- and trans-diamminediiodoplatinum(II) in the 0.1 M electrolyte solution.
-
Ensure the complexes are fully dissolved. Gentle sonication may be used if necessary.
-
Keep the solutions under an inert atmosphere.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared electrodes and the analyte solution.
-
Continue to blanket the solution with the inert gas throughout the experiment.
-
Record a cyclic voltammogram of the blank electrolyte solution first to establish the potential window.
-
Record the cyclic voltammograms for the solutions of the cis and trans isomers separately.
-
Typical scan parameters:
-
Initial Potential: 0 V
-
Vertex Potential 1: -2.0 V (or a potential sufficiently negative to observe the reduction)
-
Vertex Potential 2: +1.0 V (or a potential to observe any oxidation)
-
Scan Rate: 100 mV/s
-
-
Vary the scan rate (e.g., 25, 50, 100, 200 mV/s) to investigate the nature of the electrochemical process (e.g., diffusion-controlled or adsorption-controlled).
-
-
Data Analysis:
-
Determine the cathodic peak potential (Epc) and anodic peak potential (Epa) for any observed redox events.
-
Calculate the formal reduction potential (E°') as (Epa + Epc) / 2 for reversible or quasi-reversible processes.
-
Analyze the peak separation (ΔEp = Epa - Epc) to assess the reversibility of the electron transfer.
-
Plot the peak current versus the square root of the scan rate to confirm a diffusion-controlled process.
-
Data Presentation
The quantitative data obtained from the cyclic voltammetry experiments should be summarized in a table for clear comparison.
| Parameter | cis-diamminediiodoplatinum(II) | trans-diamminediiodoplatinum(II) |
| Cathodic Peak Potential (Epc) | Experimental Value (V) | Experimental Value (V) |
| Anodic Peak Potential (Epa) | Experimental Value (V) | Experimental Value (V) |
| Formal Redox Potential (E°') | Calculated Value (V) | Calculated Value (V) |
| Peak Separation (ΔEp) | Calculated Value (mV) | Calculated Value (mV) |
Note: The above table is a template. The actual redox events and their characteristics need to be determined experimentally.
Visualizations
The following diagrams illustrate the proposed experimental workflow and the general electrochemical process that may be observed.
Conclusion
A direct comparison of the electrochemical behavior of cis- and trans-diamminediiodoplatinum(II) is essential for a comprehensive understanding of their chemical properties and potential biological activities. The lack of published data in this specific area presents an opportunity for new research. The experimental protocol and framework provided in this guide offer a clear path for scientists to generate this valuable data, contributing to a deeper knowledge of platinum-based compounds in drug development. The resulting data will allow for a direct comparison of their redox stability and electron transfer characteristics, which are fundamental to their reactivity.
Safety Operating Guide
Proper Disposal of trans-Diamminediiodoplatinum(II): A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like trans-Diamminediiodoplatinum(II) are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of trans-Diamminediiodoplatinum(II), drawing from established safety protocols for platinum-based compounds.
Immediate Safety and Handling Precautions
trans-Diamminediiodoplatinum(II) is a platinum-containing coordination complex that should be handled with care due to the potential hazards associated with platinum compounds, which can be toxic, carcinogenic, and allergenic.[1][2][3][4] All operations involving this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Personal Protective Equipment (PPE): When handling trans-Diamminediiodoplatinum(II), the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.[1][2]
-
Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.[1][2]
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[1][2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator should be used.[2]
Quantitative Hazard Data Summary
The following table summarizes the key hazard classifications for related platinum-diammine complexes, which should be considered applicable to trans-Diamminediiodoplatinum(II) in the absence of a specific Safety Data Sheet (SDS).
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 1/2 | Fatal if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 1/2A | Causes serious eye damage/irritation.[1][3] |
| Respiratory Sensitization | Category 1 | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][4] |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction.[2][4] |
| Carcinogenicity | Category 1A/1B | May cause cancer.[1][2] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[1][2] |
Step-by-Step Disposal Protocol
The proper disposal of trans-Diamminediiodoplatinum(II) and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: All solid waste, including contaminated gloves, bench paper, and disposable labware, should be collected in a dedicated, clearly labeled hazardous waste container. The container should be sealed to prevent the release of dust.
-
Liquid Waste: All aqueous and organic solutions containing trans-Diamminediiodoplatinum(II) should be collected in a separate, labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Sharps: Any contaminated sharps, such as needles or pipette tips, must be placed in a designated sharps container for hazardous chemical waste.
2. Decontamination of Work Surfaces:
-
Following any work with trans-Diamminediiodoplatinum(II), the work area within the chemical fume hood should be thoroughly decontaminated.
-
Use a suitable decontaminating solution (e.g., a solution of sodium hypochlorite followed by a rinse with water, or a commercially available decontamination agent).
-
All materials used for decontamination, such as wipes, should be disposed of as solid hazardous waste.
3. Labeling of Waste Containers:
-
All waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "trans-Diamminediiodoplatinum(II)"
-
The primary hazards (e.g., "Toxic," "Carcinogen")
-
The date of accumulation
-
4. Storage of Hazardous Waste:
-
Sealed hazardous waste containers should be stored in a designated, secure waste accumulation area.
-
This area should be well-ventilated and away from incompatible materials.[1]
5. Final Disposal:
-
The disposal of trans-Diamminediiodoplatinum(II) waste must be handled by a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of toxic and carcinogenic chemical waste.[1] Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for trans-Diamminediiodoplatinum(II).
Caption: Disposal workflow for trans-Diamminediiodoplatinum(II).
References
Safeguarding Your Research: A Comprehensive Guide to Handling trans-Diamminediiodoplatinum(II)
For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with trans-Diamminediiodoplatinum(II). Adherence to these protocols is essential to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The following table summarizes the required personal protective equipment for handling trans-Diamminediiodoplatinum(II). This is based on guidelines for handling hazardous drugs and platinum compounds.[5][6][7]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated, powder-free gloves (ASTM D6978).[5][6] The outer glove should be worn over the gown cuff. | Prevents dermal absorption of the hazardous compound.[5] Double gloving provides an additional layer of protection in case of a tear or puncture in the outer glove. |
| Body Protection | Disposable, impermeable gown made of polyethylene-coated material with a solid front and back closure.[5][6][7] | Protects the torso and limbs from spills and contamination.[5] Impermeable material prevents liquid penetration. |
| Respiratory Protection | A fit-tested N95 respirator or a higher level of protection such as a powered air-purifying respirator (PAPR).[5][6] | Minimizes the risk of inhaling airborne particles or aerosols of the compound, which can cause respiratory sensitization and other health effects.[2] |
| Eye and Face Protection | Safety goggles with side shields and a full-face shield.[4][6][7] | Protects the eyes and face from accidental splashes, which can cause serious eye damage.[1][3] |
| Foot Protection | Two pairs of disposable shoe covers.[6][7] | Prevents the tracking of contaminants out of the designated handling area. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
The following workflow provides a procedural guide for handling trans-Diamminediiodoplatinum(II) from preparation to disposal. All handling of the solid compound or its solutions should be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to minimize exposure.
Disposal Plan: Managing Contaminated Materials
Proper disposal of trans-Diamminediiodoplatinum(II) and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable PPE (gloves, gown, shoe covers, respirator), contaminated lab supplies (e.g., weigh paper, pipette tips, vials), and any unreacted compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing trans-Diamminediiodoplatinum(II) and any liquids used for rinsing contaminated glassware should be collected in a separate, sealed, and labeled hazardous waste container.[8] Do not dispose of platinum-containing waste down the drain.[4]
-
Decontamination: All surfaces and equipment that may have come into contact with the compound should be thoroughly decontaminated.[4] A recommended procedure involves wiping surfaces with a detergent solution followed by a clean water rinse. All cleaning materials must be disposed of as hazardous waste.
-
Waste Pickup: Follow your institution's specific guidelines for the pickup and disposal of hazardous chemical waste. Ensure all waste containers are properly labeled according to regulatory requirements.
By implementing these comprehensive safety measures, researchers can minimize the risks associated with handling trans-Diamminediiodoplatinum(II) and ensure a safe and productive research environment.
References
- 1. biosynth.com [biosynth.com]
- 2. echemi.com [echemi.com]
- 3. colonialmetals.com [colonialmetals.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. workwearsolutions.net [workwearsolutions.net]
- 6. halyardhealth.com [halyardhealth.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
